4-Hydroperoxy Cyclophosphamide-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C7H15Cl2N2O4P |
|---|---|
Poids moléculaire |
297.11 g/mol |
Nom IUPAC |
N,N-bis(2-chloro-2,2-dideuterioethyl)-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(13)10-7(15-12)1-6-14-16/h7,12H,1-6H2,(H,10,13)/i2D2,3D2 |
Clé InChI |
VPAWVRUHMJVRHU-RRVWJQJTSA-N |
SMILES isomérique |
[2H]C([2H])(CN(CC([2H])([2H])Cl)P1(=O)NC(CCO1)OO)Cl |
SMILES canonique |
C1COP(=O)(NC1OO)N(CCCl)CCCl |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of 4-Hydroperoxy Cyclophosphamide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 4-Hydroperoxy Cyclophosphamide-d4, a crucial deuterated analog of an active cyclophosphamide metabolite. This document details the synthetic route, purification methodologies, and relevant biological pathways, presented in a clear and structured format to aid researchers in their drug development and metabolism studies.
Introduction
4-Hydroperoxy cyclophosphamide is a key pre-activated form of cyclophosphamide, a widely used anticancer and immunosuppressive agent. In vivo, cyclophosphamide is metabolized by cytochrome P450 enzymes to 4-hydroxycyclophosphamide, which exists in equilibrium with its open-ring tautomer, aldophosphamide. Aldophosphamide then decomposes to the cytotoxic phosphoramide mustard and the toxic byproduct acrolein. 4-Hydroperoxy cyclophosphamide serves as a stable precursor that spontaneously converts to 4-hydroxycyclophosphamide in aqueous solutions, making it a valuable tool for in vitro studies. The deuterated analog, this compound, is particularly important for metabolic studies, acting as an internal standard for quantitative analysis by mass spectrometry.
Synthesis of this compound
The synthesis of this compound involves a two-step process: the synthesis of the deuterated precursor, Cyclophosphamide-d4, followed by its oxidation to the final product.
Synthesis of Cyclophosphamide-d4
The synthesis of Cyclophosphamide-d4 has been described in the literature and involves the use of deuterated reagents to introduce the deuterium labels. A common route involves the reaction of a deuterated propanolamine derivative with N,N-bis(2-chloroethyl)phosphoramidic dichloride.
Experimental Protocol:
A detailed protocol for the synthesis of d4-cyclophosphamide is outlined by Griggs and Jarman (1975). The synthesis involves the preparation of 3-amino-1,1,2,2-d4-propanol followed by its reaction with N,N-bis(2-chloroethyl)phosphoramidic dichloride.
Ozonolysis of Cyclophosphamide-d4
The conversion of Cyclophosphamide-d4 to this compound can be achieved through ozonolysis. This method has been reported for the non-deuterated analog with yields of approximately 20%.
Experimental Protocol:
-
Dissolve Cyclophosphamide-d4 in a suitable solvent mixture, such as acetone/water.
-
Cool the solution to 0°C.
-
Bubble ozone gas through the solution for a specified period.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and proceed with purification.
Purification of this compound
Purification of the synthesized this compound is critical to remove unreacted starting material and byproducts. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
Experimental Protocol: Preparative HPLC
-
Column: A reversed-phase C18 column is recommended.
-
Mobile Phase: A gradient of water and acetonitrile is typically used.
-
Detection: An Evaporative Light Scattering Detector (ELSD) or a UV detector can be employed.
-
Fraction Collection: Collect fractions corresponding to the peak of this compound.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.
Quantitative Data
The following table summarizes the available quantitative data for the synthesis of 4-Hydroperoxy Cyclophosphamide and its deuterated analog.
| Parameter | 4-Hydroperoxy Cyclophosphamide | This compound |
| Synthesis Yield | ~20% (via ozonolysis) | Data not available |
| Purity | >98% (achievable with HPLC) | Data not available |
| Molecular Weight | 293.08 g/mol | 297.11 g/mol |
| Mass Spectrometry Data | Data available in literature | Key fragments for d4-analog reported |
| NMR Data | Data available in literature | Data not available |
Signaling Pathways and Experimental Workflows
Cyclophosphamide Activation Pathway
The following diagram illustrates the metabolic activation of cyclophosphamide, highlighting the central role of 4-hydroxycyclophosphamide, for which 4-hydroperoxy cyclophosphamide is a stable precursor.
Experimental Workflow for Synthesis and Purification
The logical flow of the synthesis and purification process is depicted in the following diagram.
An In-depth Technical Guide to 4-Hydroperoxy Cyclophosphamide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and biological activities of 4-Hydroperoxy Cyclophosphamide-d4. This deuterated analog of a key active metabolite of the widely used anticancer drug cyclophosphamide is an essential tool in metabolism, pharmacokinetic, and mechanistic studies.
Core Chemical Properties
This compound is a labeled version of 4-hydroperoxy cyclophosphamide, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays.[1]
| Property | Value | Reference(s) |
| Chemical Name | 2-[Bis(2-chloroethyl)amino]tetrahydro-2-oxido-2H-1,3,2-oxazaphosphorin-4-yl Hydroperoxide-d4 | [2] |
| Synonyms | 4-Hydroperoxycyclofosfamide-d4, Asta 6496-d4 | [2] |
| CAS Number | 1246816-71-6 | [3] |
| Molecular Formula | C₇H₁₁D₄Cl₂N₂O₄P | [3] |
| Molecular Weight | 297.11 g/mol | [3] |
| Appearance | White to beige powder/solid | [4] |
| Purity | ≥95% to ≥98% (HPLC) | [4][5] |
| Melting Point | 92-94 °C (decomposes) | [6] |
Solubility and Stability
Proper handling and storage are crucial for maintaining the integrity of this compound.
| Solvent | Solubility | Reference(s) |
| DMSO | 50 mg/mL (168.29 mM) - requires sonication | [3] |
| 2 mg/mL (clear solution) | [4] | |
| Chloroform | Slightly soluble | [7] |
| Methanol | Slightly soluble | [6] |
| Water | Soluble (parent compound, cyclophosphamide monohydrate is 40 mg/mL) |
Storage and Stability:
-
Long-term storage: Recommended at -80°C under an inert atmosphere.[3] It is stable for at least 6 months under these conditions.
-
Short-term storage: Can be stored at -20°C for up to one month.[3]
-
Sensitivity: The compound is hygroscopic and temperature-sensitive.[6] Aqueous stock solutions are not stable and should be freshly prepared.
Biological Activity and Mechanism of Action
4-Hydroperoxy Cyclophosphamide is the primary active metabolite of the prodrug cyclophosphamide.[8] Its deuterated form, this compound, is expected to have the same biological mechanism. The parent compound, cyclophosphamide, is a widely used alkylating agent in cancer chemotherapy and as an immunosuppressant.[5]
The cytotoxic effects of 4-hydroperoxy cyclophosphamide are mediated through its ability to crosslink DNA, which ultimately leads to apoptosis.[8] This process is, at least in part, independent of caspase activation and involves the production of reactive oxygen species (ROS), which triggers the mitochondrial death pathway.[8]
Experimental Protocols
Synthesis
General Protocol for Ozonolysis of Cyclophosphamide:
-
Dissolve cyclophosphamide in a mixture of acetone and water.
-
Cool the solution to 0°C.
-
Bubble ozone gas through the solution. The reaction progress should be monitored by a suitable method, such as thin-layer chromatography (TLC).
-
Upon completion, the product, 4-hydroperoxycyclophosphamide, can be isolated and purified. This reaction typically yields the product in a modest yield of approximately 20%.[9]
Note: This is a generalized protocol and requires optimization for the synthesis of the deuterated compound. The handling of ozone requires specialized equipment and safety precautions.
Bioanalytical Quantification using UPLC-MS/MS
This compound is frequently used as an internal standard for the quantification of 4-hydroxycyclophosphamide in biological matrices.[1] The following is a representative protocol based on published methods.
Sample Preparation (from whole blood):
-
To stabilize the analyte, which is unstable in plasma, derivatization is necessary immediately after sample collection. This can be achieved by adding a derivatizing agent like phenylhydrazine or semicarbazide hydrochloride (SCZ).[1][10]
-
For volumetric absorptive microsampling (VAMS), a VAMS tip is used to absorb a precise volume of the sample (e.g., 25 µL of blood).[11]
-
The internal standard, this compound, is added.
-
Proteins are precipitated using a solvent like methanol.[12]
-
The sample is then vortexed, sonicated, and centrifuged to separate the supernatant for analysis.[11]
UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC® or similar.[10]
-
Column: A reverse-phase column such as Waters Acquity® UPLC BEH C18 (2.1 × 100 mm; 1.7 μm) or Thermo Scientific™ Hypersil™ BDS C18 (2.1×100 mm, 3.0 μm).[1][10]
-
Mobile Phase: A gradient of 0.01-0.2% formic acid in water and 0.01-0.2% formic acid in acetonitrile or methanol.[1][10][12]
-
Injection Volume: 10 µL.[10]
-
Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[1][12]
-
MRM Transitions:
Visualizations
Metabolic Pathway of Cyclophosphamide
The following diagram illustrates the metabolic activation of the prodrug cyclophosphamide to its active cytotoxic metabolites.
Caption: Metabolic activation and deactivation pathways of cyclophosphamide.
Apoptosis Signaling Pathway of 4-Hydroperoxy Cyclophosphamide
This diagram outlines the proposed caspase-independent apoptotic pathway induced by 4-hydroperoxy cyclophosphamide.
Caption: Caspase-independent apoptosis induced by 4-hydroperoxy cyclophosphamide.
References
- 1. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. 4-Hydroperoxycyclophosphamide ≥98% (HPLC) | 39800-16-3 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. mybiosource.com [mybiosource.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Studies on 4-hydroperoxycyclophosphamide (NSC-181815): a simple preparation method and its application for the synthesis of a new class of "activated" sulfur-containing cyclophosphamide (NSC-26271) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Sensitive and Rapid Ultra High-Performance Liquid Chromatography with Tandem Mass Spectrometric Assay for the Simultaneous Quantitation of Cyclophosphamide and the 4-Hydroxycyclophosphamide Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Activation of 4-Hydroperoxy Cyclophosphamide-d4 versus Cyclophosphamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of the activation mechanisms of the traditional anticancer prodrug cyclophosphamide and its pre-activated, deuterated analog, 4-hydroperoxy cyclophosphamide-d4. Cyclophosphamide requires hepatic cytochrome P450 (CYP450) enzymatic activation to elicit its cytotoxic effects, a process that introduces significant inter-individual variability in clinical outcomes. In contrast, 4-hydroperoxy cyclophosphamide is a synthetic derivative that circumvents this enzymatic activation step, spontaneously converting to the active metabolite, 4-hydroxycyclophosphamide. The incorporation of deuterium in this compound is intended to modulate its pharmacokinetic profile through the kinetic isotope effect, potentially leading to more predictable and sustained therapeutic exposure. This guide delves into the activation pathways, provides detailed experimental protocols for their study, presents quantitative data for comparison, and visualizes key processes using Graphviz diagrams.
Introduction
Cyclophosphamide (CP) is a widely used alkylating agent in the treatment of various cancers and autoimmune diseases.[1] However, its clinical efficacy is hampered by its nature as a prodrug, requiring metabolic activation primarily by the hepatic CYP450 enzyme system, particularly isoforms like CYP2B6 and CYP3A4.[2] This enzymatic conversion to 4-hydroxycyclophosphamide (4-OHCP) is the rate-limiting step and a major source of pharmacokinetic variability among patients. 4-hydroperoxy cyclophosphamide (4-OOH-CP) is a pre-activated derivative that chemically decomposes to 4-OHCP, thus bypassing the need for enzymatic activation.[3] The deuterated analog, this compound, is designed to leverage the deuterium kinetic isotope effect (KIE), which can slow down metabolic processes and potentially improve the drug's pharmacokinetic properties and safety profile.[4] This guide will explore the core differences in the activation of these two compounds, providing researchers with the necessary technical details to design and interpret experiments.
Activation Pathways
The activation of cyclophosphamide is a multi-step process, whereas 4-hydroperoxy cyclophosphamide activation is a more direct chemical conversion.
Cyclophosphamide Activation Pathway
The metabolic activation of cyclophosphamide is initiated by hepatic CYP450 enzymes, which hydroxylate the parent compound at the C4 position to form 4-hydroxycyclophosphamide (4-OHCP).[5] 4-OHCP exists in equilibrium with its open-ring tautomer, aldophosphamide.[2] Aldophosphamide then undergoes spontaneous β-elimination to yield the ultimate cytotoxic agent, phosphoramide mustard, and a toxic byproduct, acrolein.[6] Phosphoramide mustard is responsible for the therapeutic effects of cyclophosphamide by forming DNA cross-links, leading to apoptosis in rapidly dividing cells.[6]
This compound Activation Pathway
This compound is designed to bypass the enzymatic activation step. It spontaneously decomposes in aqueous solution to form 4-hydroxycyclophosphamide-d4. From this point, the activation cascade is identical to that of cyclophosphamide, leading to the formation of deuterated phosphoramide mustard and acrolein. The deuterium atoms are typically placed on the chloroethyl side chains, which can influence the rate of subsequent metabolic deactivation pathways.
Quantitative Data Presentation
The following tables summarize key quantitative parameters for the activation and cytotoxic effects of cyclophosphamide and its derivatives.
Table 1: Comparative in vitro Cytotoxicity
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 4-Hydroperoxycyclophosphamide | U87 Glioblastoma | MTT | 15.67 ± 0.58 | [7] |
| 4-Hydroperoxycyclophosphamide | T98 Glioblastoma | MTT | 19.92 ± 1 | [7] |
| Cyclophosphamide | Raw 264.7 Macrophage | MTT | >250 µg/ml (~957 µM) | [8] |
| Phosphoramide Mustard | Yeast | Viability | ~5-fold less potent than NNM | [9] |
| 4-Hydroperoxycyclophosphamide | Yeast | Viability | ~5-fold more potent than PM | [9] |
Table 2: Pharmacokinetic Parameters
| Compound | Species | Dose | Key Finding | Reference |
| 4-Hydroperoxycyclophosphamide | Rat | 90 mg/kg | 3-fold higher blood levels of 4-OHCP compared to CP | [3] |
| Cyclophosphamide | Rat | 100 mg/kg | - | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the activation and analysis of cyclophosphamide and this compound.
In Vitro Activation of Cyclophosphamide using Liver S9 Fraction
This protocol describes the enzymatic activation of cyclophosphamide using a liver S9 fraction, which contains both microsomal and cytosolic enzymes.
Materials:
-
Cyclophosphamide
-
Rat or human liver S9 fraction (commercially available or prepared in-house)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Test compound stock solution (in a suitable solvent, e.g., DMSO, at a concentration that the final solvent concentration in the incubation is ≤1%)
-
Ice bath
-
Shaking water bath at 37°C
-
Organic solvent for reaction termination (e.g., ice-cold acetonitrile or methanol)
-
Centrifuge
Procedure:
-
Preparation of S9 Mix: On ice, prepare the S9 reaction mixture. For a 1 mL reaction, combine:
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (prepare according to the manufacturer's instructions)
-
Liver S9 fraction (the final protein concentration typically ranges from 0.5 to 2.0 mg/mL; this may require optimization)[10]
-
-
Pre-incubation: Aliquot the S9 mix into pre-chilled microcentrifuge tubes. Add the cyclophosphamide stock solution to the tubes. The final volume before adding the NADPH regenerating system should be adjusted with buffer. Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.[10]
-
Initiation of Reaction: Start the reaction by adding the pre-warmed NADPH regenerating system solution.[10]
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 30, 60, 120 minutes). Time-course experiments are recommended to determine the optimal incubation time.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold organic solvent (e.g., acetonitrile). This will precipitate the proteins.
-
Sample Processing: Vortex the samples and centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Analysis: Collect the supernatant for analysis of cyclophosphamide and its metabolites by LC-MS/MS.
Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of activated cyclophosphamide metabolites or this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (e.g., this compound, phosphoramide mustard)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[11]
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
The Deuterium Kinetic Isotope Effect
The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[12] The C-D bond is stronger than the C-H bond, and therefore requires more energy to break. In drug metabolism, if the cleavage of a C-H bond is the rate-determining step in a metabolic pathway, replacing that hydrogen with deuterium can slow down the reaction.[4] For cyclophosphamide, deuteration of the chloroethyl side chains is intended to reduce the rate of N-dechloroethylation, a minor metabolic pathway that leads to the formation of neurotoxic chloroacetaldehyde. By slowing this competing pathway, more of the parent drug may be available for the desired 4-hydroxylation activation pathway.
Conclusion
This compound offers a promising alternative to traditional cyclophosphamide by circumventing the need for enzymatic activation, thereby potentially reducing inter-individual pharmacokinetic variability. The incorporation of deuterium further refines its metabolic profile, aiming to enhance its therapeutic window. This technical guide provides a foundational understanding of the activation mechanisms of both compounds, along with practical experimental protocols and comparative data to aid researchers in their investigations. Further studies are warranted to fully elucidate the clinical implications of these differences and to optimize the therapeutic application of deuterated cyclophosphamide analogs.
References
- 1. Cytotoxic activity relative to 4-hydroxycyclophosphamide and phosphoramide mustard concentrations in the plasma of cyclophosphamide-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor efficacy and pharmacokinetic analysis of 4-hydroperoxycyclophosphamide in comparison with cyclophosphamide +/- hepatic enzyme effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchhub.com [researchhub.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Cyclophosphamide stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicity, interstrand cross-links and DNA fragmentation induced by 'activated' cyclophosphamide in yeast: comparative studies on 4-hydroperoxy-cyclophosphamide, its monofunctional analogon, acrolein, phosphoramide mustard, and nor-nitrogen mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.ctfassets.net [assets.ctfassets.net]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 4-Hydroperoxy Cyclophosphamide in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of 4-Hydroperoxy Cyclophosphamide (4-HC), the pre-activated metabolite of cyclophosphamide, in the induction of apoptosis. Cyclophosphamide is a widely utilized chemotherapeutic agent, and understanding the apoptotic mechanisms of its active form is crucial for optimizing cancer therapies and developing novel drug candidates. This document provides a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols relevant to the study of 4-HC-induced apoptosis. While the focus is on 4-HC, this information is directly applicable to its deuterated form, 4-Hydroperoxy Cyclophosphamide-d4, which is functionally identical in biological systems and primarily used as an internal standard in analytical studies.
Core Mechanisms of 4-HC-Induced Apoptosis
4-Hydroperoxy Cyclophosphamide is a potent inducer of apoptosis, exerting its cytotoxic effects through a multi-faceted approach that involves DNA damage, the generation of oxidative stress, and the activation of several key signaling cascades. Research has demonstrated that 4-HC can trigger both caspase-dependent and caspase-independent apoptotic pathways, highlighting its complex and robust mechanism of action.
The primary mechanism involves its function as an alkylating agent, leading to DNA damage which can arrest the cell cycle and initiate apoptosis.[1] Furthermore, 4-HC treatment has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress.[1] This oxidative stress is a key player in mediating apoptosis through the mitochondrial pathway.[1][2]
Signaling Pathways in 4-HC-Induced Apoptosis
Several distinct but interconnected signaling pathways are activated by 4-HC to orchestrate apoptosis. These include the mitochondrial (intrinsic) pathway, the endoplasmic reticulum (ER) stress pathway, and the p53-mediated pathway.
Mitochondrial Pathway
4-HC treatment leads to the upregulation of the pro-apoptotic protein Bax and the subsequent nuclear relocation of mitochondrial factors such as apoptosis-inducing factor (AIF) and endonuclease G (EndoG).[2] This process can mediate caspase-independent T-cell apoptosis.[2] Overexpression of the anti-apoptotic protein Bcl-2 has been shown to offer partial protection against 4-HC-induced apoptosis.[2] The mitochondrial pathway is often initiated by cellular stressors like oxidative stress, which is a known consequence of 4-HC exposure.[1]
Endoplasmic Reticulum (ER) Stress Pathway
4-HC can stimulate ER stress, leading to the unfolded protein response (UPR) and subsequent apoptosis.[3] Studies in human glioblastoma cell lines have shown that 4-HC treatment increases the expression of key ER stress markers including glucose-regulated protein 78 (GRP78), activating transcription factor 6 (ATF6), phospho-protein kinase R (PKR)-like endoplasmic reticulum (ER) kinase (p-PERK), and phospho-inositol-requiring enzyme 1 alpha (p-IRE1α).[3][4] This cascade ultimately leads to an increase in caspase-3 expression, indicating the involvement of a caspase-dependent apoptotic cell death.[3]
p53-Mediated Pathway
The tumor suppressor protein p53 plays a crucial role in the cellular response to DNA damage, a primary effect of 4-HC. In response to 4-HC-induced DNA damage, p53 can be activated, leading to cell cycle arrest and apoptosis.[5] Studies on embryonic murine limbs have shown that the presence of functional p53 is critical for 4-HC-induced apoptosis.[5][6] In p53-deficient cells, 4-HC treatment tends to induce necrosis rather than apoptosis.[5] This highlights the importance of the p53 pathway in determining the mode of cell death in response to 4-HC.
Quantitative Data on 4-HC-Induced Apoptosis
The following tables summarize key quantitative findings from various studies on the apoptotic effects of 4-HC.
Table 1: IC50 Values of 4-HC in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) for 24h Treatment | Reference |
| U87 | 15.67 ± 0.58 | [3][4] |
| T98 | 19.92 ± 1.00 | [3][4] |
Table 2: Apoptotic and Dead Cell Populations after 4-HC Treatment in Glioblastoma Cell Lines
| Cell Line | Treatment | Viable Cells (%) | Apoptotic Cells (%) | Dead Cells (%) | Reference |
| U87 | Control | 96.36 ± 0.50 | 3.16 ± 1.07 | 0.46 ± 0.42 | [4] |
| U87 | 4-HC (IC50) | 46.93 ± 1.38 | 42.73 ± 2.11 | 10.33 ± 2.78 | [4] |
| T98 | Control | 96.20 ± 1.05 | 3.43 ± 1.13 | 0.36 ± 0.32 | [4] |
| T98 | 4-HC (IC50) | 55.16 ± 1.40 | 41.70 ± 2.11 | 3.13 ± 0.85 | [4] |
Table 3: Effects of 4-HC on Immune Cell Functions
| Cell Type | Response Measured | Inhibitory Concentration of 4-HC (µg/mL) | Reference |
| T-cells | Proliferation to mitogens and alloantigens | > 6-12 (partial inhibition) | [7] |
| Activated T-cells & NK cells | Cytotoxic functions | 3-6 | [7] |
| B-cells | PWM-induced IgG synthesis | < 3 | [7] |
Experimental Protocols for Studying 4-HC-Induced Apoptosis
This section outlines general methodologies for key experiments used to investigate the role of 4-HC in apoptosis.
Cell Viability and Apoptosis Assays
A common approach to quantify apoptosis is through flow cytometry using Annexin V and a viability dye like Propidium Iodide (PI).
Protocol:
-
Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of 4-HC for the desired time period. Include a vehicle-treated control group.
-
Cell Harvesting: For adherent cells, detach them using a gentle cell dissociation agent like trypsin. For suspension cells, collect them by centrifugation.
-
Washing: Wash the cells with cold PBS to remove any residual medium.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and a viability dye (e.g., PI or 7-AAD).
-
Incubation: Incubate the cells in the dark according to the manufacturer's instructions.
-
Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and viability dye negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be viability dye positive and Annexin V negative.[8]
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathways.
Protocol:
-
Protein Extraction: Following treatment with 4-HC, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, GRP78, p53).
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative PCR (qPCR) for Gene Expression Analysis
qPCR is employed to measure changes in the mRNA levels of apoptosis-related genes.
Protocol:
-
RNA Extraction: Isolate total RNA from 4-HC-treated and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction with a master mix containing a fluorescent dye (e.g., SYBR Green), forward and reverse primers for the target genes, and the cDNA template.
-
Data Analysis: Run the reaction in a real-time PCR cycler. Analyze the amplification data to determine the relative expression of the target genes, normalized to a housekeeping gene.
Conclusion
4-Hydroperoxy Cyclophosphamide is a potent inducer of apoptosis, acting through a complex network of signaling pathways. Its ability to trigger both caspase-dependent and -independent cell death, coupled with the involvement of oxidative stress, mitochondrial dysfunction, and ER stress, underscores its efficacy as a chemotherapeutic agent. A thorough understanding of these mechanisms is paramount for the development of more effective cancer treatments and for identifying potential therapeutic targets to overcome drug resistance. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals engaged in the study of apoptosis and cancer therapy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 4-hydroperoxy-cyclophosphamide mediates caspase-independent T-cell apoptosis involving oxidative stress-induced nuclear relocation of mitochondrial apoptogenic factors AIF and EndoG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclophosphamide stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclophosphamide stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of p53 and cell death by apoptosis and necrosis in 4-hydroperoxycyclophosphamide-induced limb malformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Dose-response effects of 4-hydroperoxycyclophosphamide on human T and B cell function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
4-Hydroperoxy Cyclophosphamide-d4: A Technical Guide for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroperoxy cyclophosphamide (4-HC), the pre-activated form of the widely used immunosuppressant cyclophosphamide, offers a valuable tool for in vitro and in vivo studies in autoimmune disease research. Its deuterated analogue, 4-Hydroperoxy Cyclophosphamide-d4 (4-HC-d4), serves as a critical internal standard for precise quantification in analytical assays. This technical guide provides an in-depth overview of 4-HC's mechanism of action, its application in relevant autoimmune disease models, and detailed experimental protocols. Particular focus is given to its role in inducing T-cell apoptosis, a key mechanism for its immunomodulatory effects.
Introduction
Cyclophosphamide is a cornerstone therapy for a variety of severe autoimmune diseases, including systemic lupus erythematosus (SLE), multiple sclerosis, and scleroderma.[1] As a prodrug, it requires hepatic metabolism to form its active metabolites, primarily 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide.[1] 4-hydroperoxycyclophosphamide (4-HC) is a synthetic, pre-activated derivative that spontaneously converts to 4-hydroxycyclophosphamide in aqueous solutions, bypassing the need for liver enzyme activation and making it ideal for in vitro studies.[2] The deuterated form, this compound, is utilized as an internal standard in mass spectrometry-based analytical methods for accurate quantification of cyclophosphamide and its metabolites.[3][4]
This guide will delve into the technical aspects of using 4-HC and its deuterated form in autoimmune disease research, with a focus on its mechanism of action, experimental applications, and relevant protocols.
Mechanism of Action: Induction of Caspase-Independent T-Cell Apoptosis
A primary mechanism through which 4-HC exerts its immunosuppressive effects is by inducing apoptosis in T-lymphocytes.[5] Notably, this process can occur through a caspase-independent pathway, representing an alternative cell death mechanism.[5]
The signaling cascade is initiated by 4-HC-induced production of reactive oxygen species (ROS), leading to oxidative stress.[5] This oxidative stress triggers the upregulation of the pro-apoptotic protein Bax and the subsequent nuclear translocation of two key mitochondrial factors: apoptosis-inducing factor (AIF) and endonuclease G (EndoG).[5] These factors then mediate DNA fragmentation and chromatin condensation, hallmarks of apoptosis, without the involvement of caspases.[5] Overexpression of the anti-apoptotic protein Bcl-2 has been shown to be partially protective against 4-HC-induced apoptosis.[5]
Caption: Signaling pathway of 4-HC-induced caspase-independent T-cell apoptosis.
Data Presentation: In Vitro Effects on Immune Cells
The following tables summarize the dose-dependent effects of 4-hydroperoxycyclophosphamide on various human immune cell functions as reported in the literature.
| Immune Cell Type | Function Assessed | 4-HC Concentration | Observed Effect | Reference |
| T-Lymphocytes | Mitogen- and Alloantigen-induced Proliferation | > 6-12 µg/mL | Partial Inhibition | [5] |
| Activated T-Cells & NK Cells | Cytotoxic Function | 3-6 µg/mL | Inhibition | [5] |
| B-Lymphocytes | PWM-induced IgG Synthesis | < 3 µg/mL | Inhibition | [5] |
| Suppressor T-Cells (pre-activation) | Con A-induced Suppression | 10⁻² - 20 nmol/mL | Complete Abrogation | [6] |
| Inducer T-Cells | T-cell Function | > 40 nmol/mL | Inhibition | [6] |
| Differentiated Suppressor T-Cells | Suppressor Function | > 80 nmol/mL | Resistant | [6] |
Table 1: Dose-Response of 4-Hydroperoxycyclophosphamide on Human Immune Cell Functions
Experimental Protocols
In Vitro Immunomodulatory Assays
Objective: To assess the in vitro effects of 4-hydroperoxycyclophosphamide on immune cell proliferation and function.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
4-Hydroperoxycyclophosphamide (4-HC)
-
Mitogens (e.g., Phytohemagglutinin (PHA), Concanavalin A (Con A)) or specific antigens
-
³H-thymidine or cell proliferation dyes (e.g., CFSE)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Liquid scintillation counter or flow cytometer
Protocol for T-Cell Proliferation Assay:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of 4-HC in complete RPMI-1640 medium. Add 50 µL of the 4-HC dilutions to the appropriate wells. For control wells, add 50 µL of medium only.
-
Add 50 µL of mitogen (e.g., PHA at 5 µg/mL) or specific antigen to stimulate T-cell proliferation. For unstimulated controls, add 50 µL of medium.
-
Incubate the plates for 72 hours in a CO₂ incubator.
-
For ³H-thymidine incorporation assay, add 1 µCi of ³H-thymidine to each well and incubate for an additional 18 hours.
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
For flow cytometry-based assays, stain the cells with a proliferation dye like CFSE before stimulation and analyze the dye dilution after 72 hours.
Caption: Experimental workflow for in vitro T-cell proliferation assay.
In Vivo Murine Model of Lupus (MRL/lpr)
Objective: To evaluate the therapeutic efficacy of 4-hydroperoxycyclophosphamide in a murine model of systemic lupus erythematosus.
Materials:
-
MRL/lpr mice (female, 8-10 weeks old)
-
4-Hydroperoxycyclophosphamide (4-HC)
-
Sterile saline for injection
-
Tools for blood collection and urine analysis
-
ELISA kits for anti-dsDNA antibody quantification
-
Histology equipment
Protocol:
-
House MRL/lpr mice under specific pathogen-free conditions.
-
At 8-10 weeks of age, randomize mice into treatment and control groups.
-
For the treatment group, administer 4-HC intraperitoneally at a pre-determined dose and schedule (e.g., weekly injections). Dosing regimens for cyclophosphamide in MRL/lpr mice have been reported in the range of 10-20 mg/kg weekly, which can serve as a starting point for optimizing 4-HC dosage.
-
Administer sterile saline to the control group following the same schedule.
-
Monitor mice weekly for proteinuria using dipsticks or metabolic cages.
-
Collect blood samples bi-weekly via retro-orbital or tail vein bleeding to measure serum levels of anti-dsDNA antibodies by ELISA.
-
Monitor for clinical signs of disease, such as lymphadenopathy and skin lesions.
-
At the end of the study (e.g., 20-24 weeks of age), euthanize the mice and collect kidneys for histological analysis to assess the severity of glomerulonephritis.
Caption: Experimental workflow for in vivo evaluation in an MRL/lpr mouse model.
Role of this compound in Research
This compound is a stable isotope-labeled version of 4-HC. Its primary application in autoimmune disease research is as an internal standard for the quantification of cyclophosphamide and its metabolites in biological matrices such as plasma and dried blood spots.[3][4] The use of a deuterated internal standard is crucial for correcting for matrix effects and variations in instrument response in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, thereby ensuring high accuracy and precision in pharmacokinetic and therapeutic drug monitoring studies.[3][4]
Conclusion
4-Hydroperoxy cyclophosphamide is an invaluable tool for researchers studying the immunomodulatory effects of cyclophosphamide in the context of autoimmune diseases. Its ability to bypass hepatic activation allows for controlled in vitro experiments to dissect its cellular and molecular mechanisms of action. The deuterated analog, 4-HC-d4, is essential for robust analytical methodologies. The information and protocols provided in this guide are intended to facilitate the effective use of these compounds in advancing our understanding and treatment of autoimmune disorders.
References
- 1. The differential effects of cyclophosphamide and 6-mercaptopurine on the renal disease and skin immunoglobulin deposits of the NZB-NZW F1 hybrid mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic studies in NZB/NZW F1 mice. V. Comparison of cyclophosphamide and chlorambucil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of immune function by calorie restriction and cyclophosphamide treatment in lupus-prone NZB/NZW F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-hydroperoxy-cyclophosphamide mediates caspase-independent T-cell apoptosis involving oxidative stress-induced nuclear relocation of mitochondrial apoptogenic factors AIF and EndoG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to 4-hydroperoxycyclophosphamide of T cells involved in cell mediated antibacterial immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Cyclophosphamide Active Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophosphamide (CP) is a cornerstone chemotherapeutic and immunosuppressive agent that has been in clinical use for over four decades.[1] It is a prodrug, meaning it is administered in an inactive form and requires metabolic activation to exert its cytotoxic effects.[2][3][4] This guide provides an in-depth overview of the foundational research on the active metabolites of cyclophosphamide, focusing on their metabolic activation, mechanism of action, and the experimental protocols used for their investigation.
Metabolic Activation of Cyclophosphamide
The bioactivation of cyclophosphamide is a complex process primarily occurring in the liver, mediated by cytochrome P450 (CYP) enzymes.[2][4] The metabolic pathway generates both the therapeutically active compounds and metabolites responsible for toxicity.
The Activation Pathway
The initial and rate-limiting step in the activation of cyclophosphamide is the hydroxylation at the C-4 position of the oxazaphosphorine ring. This reaction is catalyzed by several CYP450 isoforms, with CYP2B6 exhibiting the highest 4-hydroxylase activity.[3][5] Other contributing enzymes include CYP2A6, CYP2C9, CYP2C19, and CYP3A4.[4][5]
The product of this hydroxylation, 4-hydroxycyclophosphamide (4-OH-CP) , is the primary and predominant active metabolite, accounting for over 80% of the total dose of cyclophosphamide.[2] 4-OH-CP exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide (ALDO) .[4][5][6] Both 4-OH-CP and aldophosphamide can diffuse from the liver into the systemic circulation and subsequently enter other cells.[5]
Within the target cells, aldophosphamide undergoes a spontaneous, non-enzymatic β-elimination reaction. This cleavage yields the two principal active metabolites:
-
Phosphoramide mustard (PM): The primary alkylating agent responsible for the cytotoxic and antitumor effects of cyclophosphamide.[2][7]
-
Acrolein: A highly reactive aldehyde that is largely responsible for the toxic side effects of cyclophosphamide, most notably hemorrhagic cystitis (urotoxicity).[2][7][8]
Inactivation Pathways
Parallel to the activation pathway, there are several detoxification routes that inactivate cyclophosphamide and its metabolites. A major detoxification pathway is the oxidation of aldophosphamide by aldehyde dehydrogenases (ALDH), particularly ALDH1A1, to the inactive metabolite carboxyphosphamide .[3][5] Additionally, 4-hydroxycyclophosphamide can be oxidized to the inactive 4-ketocyclophosphamide .[6] Another minor pathway involves the N-dechloroethylation of cyclophosphamide, which produces the neurotoxic metabolite chloroacetaldehyde.[2][5]
Signaling Pathway Diagram
The following diagram illustrates the metabolic activation and inactivation pathways of cyclophosphamide.
References
- 1. The analysis of cyclophosphamide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclophosphamide Pharmacogenomic Variation in Cancer Treatment and Its Effect on Bioactivation and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. mdpi.com [mdpi.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for 4-Hydroperoxy Cyclophosphamide-d4 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroperoxy cyclophosphamide is a critical, yet highly unstable, active metabolite of the widely used anticancer prodrug, cyclophosphamide. Its inherent instability in biological matrices presents a significant challenge for accurate bioanalytical quantification. These application notes provide a detailed protocol for the sample preparation and subsequent analysis of 4-Hydroperoxy Cyclophosphamide-d4, a deuterated internal standard essential for robust quantification, using UPLC-MS/MS. Due to its rapid degradation, immediate derivatization upon sample collection is paramount to ensure data integrity. This document outlines two effective derivatization strategies followed by established extraction techniques.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of cyclophosphamide and its derivatized metabolite, 4-hydroxycyclophosphamide (the stabilized form of 4-hydroperoxycyclophosphamide). 4-Hydroxycyclophosphamide-d4 serves as the internal standard for the analysis of 4-hydroxycyclophosphamide.
Table 1: LC-MS/MS Quantitative Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | LLOQ (ng/mL) | Calibration Range (ng/mL) |
| Cyclophosphamide | 261.0 | 140.0 | 5 - 10 | 5 - 60,000 |
| 4-Hydroxycyclophosphamide-Semicarbazide (SCZ) | 334.10 | 221.04 | 2.5 - 5 | 2.5 - 4,000 |
| 4-Hydroxycyclophosphamide-d4-Semicarbazide (SCZ) | 338.10 | 225.06 | N/A | N/A |
Data synthesized from multiple sources detailing UPLC-MS/MS analysis of cyclophosphamide and its metabolites.[1][2][3][4]
Experimental Protocols
Critical Pre-analytical Step: Immediate Sample Stabilization
4-Hydroperoxy cyclophosphamide is extremely unstable in plasma, with a reported half-life of approximately 4 minutes. Therefore, immediate stabilization upon blood collection is mandatory to prevent its degradation to 4-hydroxycyclophosphamide and other metabolites. This is achieved by collecting blood samples directly into tubes containing a derivatizing agent.
Protocol 1: Semicarbazide (SCZ) Derivatization and Protein Precipitation
This protocol is adapted from methods developed for the analysis of 4-hydroxycyclophosphamide, the stabilized form of 4-hydroperoxycyclophosphamide.[3][4]
Materials:
-
Blood collection tubes containing semicarbazide hydrochloride (SCZ) solution.
-
This compound (Internal Standard).
-
Methanol, HPLC grade.
-
Centrifuge capable of reaching 14,000 rpm.
-
UPLC-MS/MS system.
Procedure:
-
Sample Collection: Collect whole blood directly into pre-prepared tubes containing 5 µL of semicarbazide hydrochloride (SCZ) to immediately derivatize and stabilize the 4-hydroperoxy cyclophosphamide.
-
Internal Standard Spiking: To an aliquot of the SCZ-treated blood sample, add the working solution of this compound to achieve the desired final concentration.
-
Protein Precipitation: Add three volumes of ice-cold methanol to the blood sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to concentrate the sample.
-
Analysis: Inject an appropriate volume of the supernatant or the reconstituted sample into the UPLC-MS/MS system for analysis.
Protocol 2: Phenylhydrazine Derivatization and Liquid-Liquid Extraction (LLE)
This protocol utilizes phenylhydrazine for derivatization, followed by a liquid-liquid extraction for sample clean-up.
Materials:
-
Blood collection tubes containing phenylhydrazine solution.
-
This compound (Internal Standard).
-
Ethyl acetate, HPLC grade.
-
Centrifuge.
-
Nitrogen evaporator.
-
UPLC-MS/MS system.
Procedure:
-
Sample Collection: Collect whole blood directly into tubes containing a 4% w/v solution of phenylhydrazine in 0.1 M sodium citrate buffer (pH 6.0).
-
Internal Standard Spiking: Add the this compound internal standard to the derivatized blood sample.
-
Liquid-Liquid Extraction:
-
Add 4 mL of ethyl acetate to the plasma sample.
-
Vortex for 2 minutes to ensure efficient extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the ethyl acetate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase.
-
Analysis: Inject the reconstituted sample into the UPLC-MS/MS system.
Visualizations
Metabolic Pathway of Cyclophosphamide
Caption: Metabolic activation of Cyclophosphamide and analytical stabilization.
Experimental Workflow for Sample Preparation
Caption: General workflow for the sample preparation of this compound.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. A Sensitive and Rapid Ultra High-Performance Liquid Chromatography with Tandem Mass Spectrometric Assay for the Simultaneous Quantitation of Cyclophosphamide and the 4-Hydroxycyclophosphamide Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of 4-hydroxycyclophosphamide in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 4-Hydroxycyclophosphamide in Biological Matrices using a Deuterated Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of 4-hydroxycyclophosphamide (4-OHCP), the primary active metabolite of the anticancer prodrug cyclophosphamide (CP), in biological matrices such as plasma and dried blood spots (DBS). Due to its inherent instability, 4-OHCP requires immediate derivatization for accurate quantification.[1][2][3] This method employs a stable isotope-labeled internal standard, 4-hydroxycyclophosphamide-d4 (4-OHCP-d4), and analysis by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The protocol described herein is intended for researchers, scientists, and drug development professionals requiring a robust and sensitive assay for pharmacokinetic and pharmacodynamic studies of cyclophosphamide.
Introduction
Cyclophosphamide is a widely used cytotoxic agent that requires metabolic activation by cytochrome P450 enzymes to its active form, 4-hydroxycyclophosphamide.[1][4][5] The therapeutic efficacy of cyclophosphamide is largely determined by the concentration of 4-OHCP.[4][6][7] However, 4-OHCP is unstable in biological samples, readily converting to its tautomer, aldophosphamide, which then degrades into the cytotoxic phosphoramide mustard and the byproduct acrolein.[5] To overcome this instability, a derivatization step is necessary immediately after sample collection to form a stable product for analysis.[1][2] This protocol utilizes semicarbazide hydrochloride for derivatization, which reacts with 4-OHCP to form a stable semicarbazone derivative. The use of a deuterated internal standard (4-OHCP-d4) ensures high accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.
Experimental Workflow
Caption: Overview of the analytical workflow for 4-OHCP quantification.
Materials and Reagents
-
4-Hydroxycyclophosphamide (4-OHCP)
-
4-Hydroxycyclophosphamide-d4 (4-OHCP-d4)
-
Semicarbazide hydrochloride
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ultrapure water
-
Potassium phosphate buffer (50 mmol, pH 7.4)
-
Human plasma or whole blood
Protocol
Preparation of Stock and Working Solutions
-
4-OHCP Stock Solution (5 mg/mL): Dissolve 5.0 mg of sodium thiosulfate in 1.0 mL of ultrapure water and add this solution to a vial containing 5.0 mg of 4-OHCP.[6][7]
-
4-OHCP-d4 Internal Standard (IS) Stock Solution (2.5 mg/mL): Dissolve 2.5 mg of sodium thiosulfate in 1.0 mL of ultrapure water and add this solution to a vial containing 2.5 mg of 4-OHCP-d4.[6][7]
-
Semicarbazide Solution (2 M): Dissolve semicarbazide hydrochloride in 50 mmol potassium phosphate buffer (pH 7.4) to a final concentration of 2 M.[6]
-
Working Solutions: Prepare working solutions of 4-OHCP and 4-OHCP-d4 by diluting the stock solutions with ultrapure water to the desired concentrations for creating calibration standards and quality control samples.[7]
Sample Preparation
This protocol is adapted for both plasma and dried blood spot (DBS) samples.
For Plasma Samples:
-
Immediately after blood collection and centrifugation, add 5 µL of 2 M semicarbazide solution to 100 µL of plasma.
-
Add the 4-OHCP-d4 internal standard solution.
-
Vortex the sample briefly.
-
Precipitate proteins by adding 3 volumes of cold methanol (e.g., 300 µL).
-
Vortex for 30 seconds, sonicate for 10 minutes, and then centrifuge at 10,000 rpm for 10 minutes.[6]
-
Transfer the supernatant to a clean tube for analysis.
For Dried Blood Spot (DBS) Samples:
-
Spot 50 µL of 2 M semicarbazide solution onto the DBS card and let it air-dry for two hours.[8][9]
-
Spot 30 µL of the whole blood sample onto the semicarbazide-treated area of the DBS card and let it air-dry for three hours.[9]
-
Punch out the entire blood spot and place it into a microcentrifuge tube.
-
Add 20 µL of the 4-OHCP-d4 internal standard solution (e.g., 1 µg/mL) and 1000 µL of methanol.[6][8]
-
Vortex the mixture for two minutes, sonicate for 10 minutes, and centrifuge at 10,000 rpm for five minutes.[8][9]
-
Transfer the supernatant for analysis.
UPLC-MS/MS Analysis
Chromatographic Conditions:
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent[4][6] |
| Mobile Phase A | 0.01% Formic acid in water[4][6] |
| Mobile Phase B | Acetonitrile or Methanol[4][6] |
| Flow Rate | 0.15 - 0.2 mL/min[4][6][10] |
| Column Temperature | 50°C[9] |
| Injection Volume | 10 µL[8] |
| Gradient Elution | A linear gradient should be optimized to ensure separation of the analyte from matrix components.[4][6][10] |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4][6][10] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[4][6] |
| MRM Transitions | 4-OHCP-Semicarbazone: m/z 333.7 > 221.0 or 334.10 > 221.04[4][6][10][11] 4-OHCP-d4-Semicarbazone: m/z 337.7 > 225.1 or 338.10 > 225.06[4][6][10][11] |
| Capillary Voltage | 3.5 kV[8][9] |
| Desolvation Temperature | 350°C[8][9] |
| Desolvation Gas Flow | 500 L/h[8][9] |
Quantitative Data Summary
The following table summarizes the performance characteristics of the described analytical method as reported in the literature.
| Parameter | 4-Hydroxycyclophosphamide | Reference(s) |
| Linearity Range | 2.5 - 1,000 ng/mL 5 - 4,000 ng/mL 50 - 5,000 ng/mL | [1][6][7][10] |
| Lower Limit of Quantitation (LLOQ) | 2.5 ng/mL 5 ng/mL 50 ng/mL | [1][6][7][10] |
| Accuracy | < 15% deviation | [1][2] |
| Precision (%RSD) | < 15% | [1][2] |
Signaling Pathway and Metabolism
Caption: Metabolic activation pathway of cyclophosphamide.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of 4-hydroxycyclophosphamide in biological samples. The use of a deuterated internal standard and a derivatization step to stabilize the labile analyte are critical for achieving accurate and precise results. This methodology is well-suited for pharmacokinetic studies and therapeutic drug monitoring of cyclophosphamide, enabling a better understanding of its disposition and clinical effects.
References
- 1. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Sensitive and Rapid Ultra High-Performance Liquid Chromatography with Tandem Mass Spectrometric Assay for the Simultaneous Quantitation of Cyclophosphamide and the 4-Hydroxycyclophosphamide Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of N, N’ N”-triethylenethiophosphoramide, N, N”-triethylenephosphoramide, cyclophosphamide, and 4-hydroxy-cyclophosphamide in microvolume human plasma to support neonatal and pediatric drug studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]
- 8. scienceopen.com [scienceopen.com]
- 9. Phenotyping Study of Cyclophosphamide 4-Hydroxylation in Malay Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholar.ui.ac.id [scholar.ui.ac.id]
- 11. researchgate.net [researchgate.net]
Application of 4-Hydroperoxy Cyclophosphamide-d4 in Lymphoma Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroperoxy Cyclophosphamide (4-HC) is the pre-activated form of cyclophosphamide, a widely used chemotherapeutic agent in the treatment of various cancers, including lymphomas.[1] Unlike its parent drug, 4-HC does not require metabolic activation by liver enzymes to exert its cytotoxic effects, making it an ideal compound for in vitro studies.[2] The deuterated form, 4-Hydroperoxy Cyclophosphamide-d4 (4-HC-d4), offers a stable isotope-labeled internal standard for pharmacokinetic and metabolic studies, while exhibiting similar biological activity to the non-deuterated compound. This document provides detailed application notes and experimental protocols for the use of 4-HC-d4 in lymphoma cell line research.
Mechanism of Action
4-HC-d4, like 4-HC, is an alkylating agent that exerts its cytotoxic effects primarily through the induction of apoptosis.[3][4] Upon entering the cell, it spontaneously decomposes to form phosphoramide mustard and acrolein.[5] Phosphoramide mustard is a potent DNA alkylating agent that forms inter- and intra-strand cross-links, leading to the inhibition of DNA replication and transcription.[5][6] This DNA damage triggers a cascade of cellular responses, ultimately leading to programmed cell death.
The apoptotic signaling induced by 4-HC involves multiple pathways:
-
DNA Damage Response: DNA cross-linking activates the ATM/ATR and Chk1/Chk2 signaling pathways, leading to the stabilization and activation of the tumor suppressor protein p53.[6]
-
Mitochondrial (Intrinsic) Pathway: 4-HC can induce the production of reactive oxygen species (ROS), which in turn triggers the mitochondrial death pathway.[7] This involves the activation of caspase-9 and is modulated by the Bcl-2 family of proteins.[3][4]
-
Endoplasmic Reticulum (ER) Stress: 4-HC has been shown to induce ER stress, leading to the activation of the unfolded protein response (UPR) and subsequent apoptosis.[8][9] Key mediators in this pathway include GRP78, ATF6, PERK, and IRE1α.[8][9]
-
Caspase-Independent Apoptosis: In some T-cell lines, 4-HC has been observed to mediate caspase-independent apoptosis through the nuclear relocation of mitochondrial apoptogenic factors AIF and EndoG.
Data Presentation
Table 1: Cytotoxicity of 4-Hydroperoxy Cyclophosphamide in Various Cell Lines
| Cell Line Type | Cell Line | IC50 (µM) | Exposure Time | Reference |
| Glioblastoma | U87 | 15.67 ± 0.58 | 24 hours | [8] |
| Glioblastoma | T98 | 19.92 ± 1 | 24 hours | [8] |
Note: While not lymphoma cell lines, these values provide a general indication of the cytotoxic potential of 4-HC.
Table 2: Dose-Dependent Effects of 4-Hydroperoxy Cyclophosphamide on Human Lymphocytes
| Immune Function | Cell Type | Inhibitory Concentration (µg/mL) | Reference |
| T-cell Proliferation | T-cells | > 6-12 | [10] |
| Cytotoxic Function | Activated T-cells & NK cells | 3-6 | [10] |
| IgG Synthesis | B-cells | < 3 | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effect of 4-HC-d4 on lymphoma cell lines.
Materials:
-
Lymphoma cell lines (e.g., Raji, Daudi)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed lymphoma cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of 4-HC-d4 in complete medium.
-
Add 100 µL of the 4-HC-d4 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the cells for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with 4-HC-d4.
Materials:
-
Lymphoma cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed lymphoma cells in a 6-well plate at a density of 1 x 10⁶ cells/well in 2 mL of complete medium.
-
Treat the cells with various concentrations of 4-HC-d4 for the desired time period (e.g., 24 hours). Include an untreated control.
-
Collect the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[11]
Western Blot Analysis
This protocol is used to detect changes in the expression of key proteins involved in the apoptotic pathways induced by 4-HC-d4.
Materials:
-
Lymphoma cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p53, anti-phospho-p53, anti-GRP78, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Treat lymphoma cells with 4-HC-d4 as described in the apoptosis assay protocol.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein lysates by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Visualizations
Signaling Pathway of this compound Induced Apoptosis
References
- 1. In vitro synergism of 4-hydroperoxycyclophosphamide and cisplatin: relevance for bone marrow purging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro effects of 4-hydroperoxycyclophosphamide on human immunoregulatory T subset function. I. Selective effects on lymphocyte function in T-B cell collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Cyclophosphamide induces caspase 9-dependent apoptosis in 9L tumor cells. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. ClinPGx [clinpgx.org]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Cyclophosphamide stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclophosphamide stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose-response effects of 4-hydroperoxycyclophosphamide on human T and B cell function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols: Experimental Use of 4-Hydroperoxy Cyclophosphamide-d4 in T-cell Apoptosis Studies
For Researchers, Scientists, and Drug Development Professionals
Application Note: Inducing T-cell Apoptosis with 4-Hydroperoxy Cyclophosphamide-d4
4-Hydroperoxy Cyclophosphamide (4-HC) is the pre-activated, primary active metabolite of the widely used chemotherapeutic and immunosuppressive agent, cyclophosphamide. Unlike its parent compound, 4-HC does not require metabolic activation by liver enzymes, making it suitable for in vitro studies. The deuterated form, this compound (4-HC-d4), serves as a biologically equivalent compound, ideal for studies requiring stable isotope labeling or as an internal standard in mass spectrometry analyses, while exhibiting the same mechanism of action.
In T-lymphocytes, 4-HC is a potent inducer of apoptosis, a critical mechanism for T-cell depletion in various therapeutic contexts.[1] Its mode of action is complex, involving the induction of oxidative stress, which can trigger both caspase-dependent and caspase-independent cell death pathways.[1][2] Research indicates that 4-HC treatment leads to the production of reactive oxygen species (ROS), upregulation of the pro-apoptotic protein Bax, and subsequent nuclear translocation of mitochondrial factors such as apoptosis-inducing factor (AIF) and endonuclease G (EndoG).[1] This suggests that 4-HC can bypass classical caspase-mediated apoptosis, representing an alternative death pathway.[1] Furthermore, studies have implicated the NRF2/HMOX-1 pathway and endoplasmic reticulum (ER) stress in the cellular response to 4-HC.[3][4][5]
The differential sensitivity of T-cell subsets to 4-HC makes it a valuable tool for dissecting immunoregulatory interactions.[6][7] For instance, suppressor T-cell functions are highly sensitive to low concentrations of 4-HC, whereas inducer and mature suppressor T-cells are more resistant.[6] These application notes provide quantitative data and detailed protocols for utilizing 4-HC-d4 to study T-cell apoptosis.
Data Presentation: Dose-Response Effects of 4-HC
The following table summarizes the effective concentrations of 4-HC on different lymphocyte functions as reported in the literature. These values can serve as a starting point for designing experiments with 4-HC-d4.
| Cell Type / Function | Effective Concentration | Observed Effect | Source |
| Human Suppressor T-cells | 10 - 20 nmol/mL (approx. 2.8 - 5.6 µM) | Complete abrogation of Con A-induced suppression | [6] |
| Human Inducer T-cells | > 40 nmol/mL (approx. > 11.2 µM) | Inhibition of inducer function | [6] |
| Human Cytotoxic T-cells & NK cells | 3 - 6 µg/mL (approx. 10.7 - 21.4 µM) | Inhibition of cytotoxic function | [7] |
| Human T-cell Proliferation | > 6 - 12 µg/mL (approx. > 21.4 - 42.8 µM) | Partial inhibition of proliferation to mitogens | [7] |
| Human B-cell IgG Synthesis | < 3 µg/mL (approx. < 10.7 µM) | Inhibition of PWM-induced IgG synthesis | [7] |
| Murine Glioblastoma Cells (GL261) | 5 - 160 µM | Dose-dependent decrease in cell viability | [3][5] |
| Human Glioblastoma Cells (U87, T98) | IC50: 15.67 µM (U87), 19.92 µM (T98) | Half-maximal inhibitory concentration after 24h | [4] |
Note: Concentrations were converted for comparison. 1 µg/mL of 4-HC is approximately 3.56 µM.
Signaling Pathways in 4-HC-Induced T-cell Apoptosis
4-HC initiates a cascade of intracellular events culminating in apoptosis. The primary mechanism involves the generation of oxidative stress, which triggers downstream mitochondrial and nuclear events.
Caption: 4-HC-d4 induced caspase-independent apoptosis pathway in T-cells.
Experimental Protocols
Protocol: T-cell Culture and Treatment with 4-HC-d4
This protocol describes the general procedure for culturing a T-cell line (e.g., Jurkat) and inducing apoptosis with 4-HC-d4.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (4-HC-d4) stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
6-well or 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Culture Jurkat cells in RPMI-1640 medium. Seed cells at a density of 0.5 x 10⁶ cells/mL in the desired culture plate format.
-
Preparation of 4-HC-d4: Dilute the 4-HC-d4 stock solution in complete culture medium to achieve the desired final concentrations (e.g., 5 µM to 100 µM). Prepare a vehicle control using an equivalent amount of DMSO.
-
Treatment: Add the diluted 4-HC-d4 or vehicle control to the appropriate wells.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[3][5]
-
Cell Harvesting: After incubation, collect the cells by centrifugation for downstream analysis (e.g., flow cytometry, Western blot).
Caption: General experimental workflow for T-cell treatment with 4-HC-d4.
Protocol: Apoptosis Assessment by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and control cells from Protocol 4.1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest Cells: Harvest approximately 1-5 x 10⁵ cells by centrifugation (300 x g for 5 minutes).
-
Wash Cells: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Stain: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilute: Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze: Analyze the samples by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol: Western Blot for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins in the 4-HC-d4 induced apoptosis pathway (e.g., Bax, NRF2, HMOX-1).
Materials:
-
Treated and control cells from Protocol 4.1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-NRF2, anti-HMOX-1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Lyse the harvested cell pellets with ice-cold RIPA buffer.
-
Quantify Protein: Determine the protein concentration of the lysates using a BCA assay.[5]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Block: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash: Wash the membrane three times with TBST.
-
Detect: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like GAPDH to ensure equal protein loading.[3][5]
Logical Relationships: Differential T-Cell Subset Sensitivity
4-HC-d4 can be used to selectively target different T-cell populations based on concentration, providing a tool to study immunoregulation.
Caption: Differential sensitivity of T-cell subsets to 4-HC-d4 concentrations.
References
- 1. 4-hydroperoxy-cyclophosphamide mediates caspase-independent T-cell apoptosis involving oxidative stress-induced nuclear relocation of mitochondrial apoptogenic factors AIF and EndoG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-hydroperoxy-cyclophosphamide mediates caspase-independent T-cell apoptosis involving oxidative stress-induced nuclear… [ouci.dntb.gov.ua]
- 3. Frontiers | Cyclophosphamide Induces the Ferroptosis of Tumor Cells Through Heme Oxygenase-1 [frontiersin.org]
- 4. Cyclophosphamide stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclophosphamide Induces the Ferroptosis of Tumor Cells Through Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro effects of 4-hydroperoxycyclophosphamide on human immunoregulatory T subset function. I. Selective effects on lymphocyte function in T-B cell collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-response effects of 4-hydroperoxycyclophosphamide on human T and B cell function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Validated Assay Utilizing 4-Hydroperoxy Cyclophosphamide-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for a validated bioanalytical method for the simultaneous quantification of the anticancer prodrug cyclophosphamide (CP) and its active metabolite, 4-hydroxycyclophosphamide (4-OHCP), using 4-Hydroperoxy Cyclophosphamide-d4 (4-OHCP-d4) as a stable isotope-labeled internal standard (SIL-IS). The described method is crucial for therapeutic drug monitoring, pharmacokinetic studies, and dose-optimization strategies in clinical and preclinical research.
Introduction
Cyclophosphamide is a widely used alkylating agent in cancer chemotherapy and immunosuppression. As a prodrug, it requires metabolic activation in the liver by cytochrome P450 (CYP) enzymes to form the pharmacologically active metabolite, 4-hydroxycyclophosphamide (4-OHCP).[1][2][3][4][5][6] The therapeutic efficacy of cyclophosphamide is largely determined by the concentration of 4-OHCP.[6][7][8] Due to the inherent instability of 4-OHCP, which exists in equilibrium with its tautomer aldophosphamide, derivatization is often necessary for accurate quantification.[1][6] This document outlines a robust and sensitive UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) method that has been validated for this purpose.
Signaling Pathway: Cyclophosphamide Bioactivation
The metabolic activation of cyclophosphamide is a critical pathway that leads to its cytotoxic effects. The process begins with the hepatic oxidation of cyclophosphamide to 4-hydroxycyclophosphamide, primarily catalyzed by CYP2B6 and CYP2C19, with contributions from other CYP isoenzymes.[1][2][3] 4-hydroxycyclophosphamide then enters systemic circulation and is taken up by cells, where it is in equilibrium with its open-ring tautomer, aldophosphamide.[1][4] Aldophosphamide subsequently undergoes spontaneous (non-enzymatic) β-elimination to produce the ultimate DNA-alkylating agent, phosphoramide mustard, and a toxic byproduct, acrolein.[2][4] Phosphoramide mustard is responsible for the therapeutic effect by forming cross-links in DNA, which inhibits DNA replication and triggers cell death.[2][4] Detoxification pathways, such as the oxidation of aldophosphamide to the inactive carboxyphosphamide by aldehyde dehydrogenase (ALDH), also play a significant role in modulating the drug's activity and toxicity.[2]
Caption: Metabolic activation pathway of Cyclophosphamide.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of cyclophosphamide and 4-hydroxycyclophosphamide from biological samples.
Caption: Experimental workflow for CP and 4-OHCP analysis.
Quantitative Data Summary
The following tables summarize typical validation parameters for the UPLC-MS/MS method for the quantification of Cyclophosphamide (CP) and 4-Hydroxycyclophosphamide (4-OHCP) using 4-OHCP-d4 as an internal standard. The data is compiled from published studies.[6][7][8][9][10][11]
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Matrix | Calibration Curve Range (ng/mL) | LLOQ (ng/mL) |
| Cyclophosphamide | Dried Blood Spot | 10 - 40,000 | 10 |
| 4-Hydroxycyclophosphamide | Dried Blood Spot | 5 - 4,000 | 5 |
| Cyclophosphamide | Volumetric Absorptive Microsampling | 5 - 60,000 | 5 |
| 4-Hydroxycyclophosphamide | Volumetric Absorptive Microsampling | 2.5 - 1,000 | 2.5 |
Table 2: UPLC-MS/MS Parameters
| Parameter | Cyclophosphamide (CP) | 4-Hydroxycyclophosphamide-Semicarbazide (4-OHCP-SCZ) | 4-Hydroxycyclophosphamide-d4-Semicarbazide (IS) |
| MRM Transition (m/z) | 261.03 > 140.16 | 334.10 > 221.04 | 338.10 > 225.06 |
| Cone Voltage (V) | 34 | 16 | 10 |
| Collision Energy (V) | 22 | 14 | 10 |
Experimental Protocols
Materials and Reagents
-
Cyclophosphamide (CP) reference standard
-
4-Hydroxycyclophosphamide (4-OHCP) kit
-
4-Hydroxycyclophosphamide-d4 (4-OHCP-d4) internal standard kit
-
Semicarbazide hydrochloride (SCZ)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ultrapure water
-
Dried blood spot (DBS) cards or Volumetric Absorptive Microsampling (VAMS) devices
-
Human whole blood (for calibration standards and quality controls)
Stock and Working Solutions Preparation
-
CP Stock Solution (1 mg/mL): Dissolve 10 mg of CP in 10 mL of methanol.
-
4-OHCP Stock Solution (e.g., 5 mg/mL): Prepare according to the supplier's instructions, often involving dissolution in a sodium thiosulfate solution.[12]
-
4-OHCP-d4 Internal Standard (IS) Stock Solution (e.g., 2.5 mg/mL): Prepare similarly to the 4-OHCP stock solution.[12]
-
Working Solutions: Prepare working solutions by diluting the stock solutions with an appropriate solvent (e.g., ultrapure water or methanol) to create calibration standards and quality control samples at various concentrations.[12]
-
Semicarbazide Solution (2M): Dissolve semicarbazide hydrochloride in ultrapure water.
Sample Preparation (Dried Blood Spot Method)
-
On-card Derivatization: Spot 50 µL of 2M semicarbazide solution onto the DBS card and allow it to air-dry for at least 2 hours.[9][11]
-
Sample Application: Spot 30 µL of whole blood (calibrators, QCs, or unknown samples) onto the semicarbazide-treated area of the DBS card and let it air-dry for 3 hours.[11]
-
Extraction:
-
Punch out the entire blood spot into a clean microcentrifuge tube.
-
Add 20 µL of the 4-OHCP-d4 internal standard working solution.
-
Add 1000 µL of methanol for protein precipitation and extraction.[11]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
-
Analysis: Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
-
Chromatographic Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.[6][10]
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is decreased over a few minutes to elute the analytes.[9]
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.[7][8][9]
-
Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 2.
Method Validation
The analytical method should be fully validated according to the guidelines from regulatory agencies such as the FDA or EMA.[7][8][9][11] Key validation parameters include:
-
Selectivity
-
Linearity and range
-
Lower Limit of Quantification (LLOQ)
-
Accuracy and precision (intra- and inter-day)
-
Recovery
-
Matrix effect
-
Stability (bench-top, freeze-thaw, long-term, and autosampler)[6][9][11]
Conclusion
The described UPLC-MS/MS method, utilizing this compound as an internal standard, provides a sensitive, specific, and reliable assay for the simultaneous quantification of cyclophosphamide and its active metabolite, 4-hydroxycyclophosphamide. This validated assay is an invaluable tool for pharmacokinetic and pharmacodynamic studies, contributing to the optimization of cyclophosphamide therapy in various clinical settings.
References
- 1. ClinPGx [clinpgx.org]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholar.ui.ac.id [scholar.ui.ac.id]
- 9. scienceopen.com [scienceopen.com]
- 10. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenotyping Study of Cyclophosphamide 4-Hydroxylation in Malay Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]
Troubleshooting & Optimization
4-Hydroperoxy Cyclophosphamide-d4 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of 4-Hydroperoxy Cyclophosphamide-d4. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Stability and Storage
Proper storage and handling are critical to maintain the stability and efficacy of this compound.
| Parameter | Recommendation | Citation |
| Shipping Condition | Dry ice or blue ice | [1][2] |
| Long-term Storage (Solid) | -80°C | [3] |
| Short-term Storage (Solid) | Stable for approximately one week at 4°C. Avoid prolonged exposure to room temperature. | |
| Stock Solution Storage | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [1] |
| Aqueous Solution Stability | Not stable in aqueous solutions; fresh preparation is recommended. | [4] |
Troubleshooting Guide
This section addresses common problems that may arise during the use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Reduced or no cytotoxic effect observed | Compound Degradation: Improper storage or handling (e.g., exposure to room temperature, multiple freeze-thaw cycles of stock solutions) can lead to degradation. 4-Hydroperoxy Cyclophosphamide is unstable in aqueous solutions.[4] | Always prepare fresh solutions before use. Ensure the compound has been stored at the recommended temperature. Use a new vial if degradation is suspected. |
| High Cellular Glutathione (GSH) Levels: High intracellular GSH can stabilize the active metabolite, 4-hydroxycyclophosphamide, preventing its conversion to the ultimate cytotoxic species, phosphoramide mustard.[5][6] | Consider measuring baseline GSH levels in your cell model. You may test the effect of GSH depletion on the compound's cytotoxicity. | |
| Inconsistent results between experiments | Variability in Solution Preparation: As the compound is unstable in aqueous media, differences in the time between solution preparation and application to cells can lead to variability. | Standardize your experimental workflow. Prepare the solution immediately before each experiment and use it within a consistent timeframe. |
| Cellular Factors: Differences in cell density, passage number, or metabolic state can affect the cellular response. | Maintain consistent cell culture conditions. Ensure cells are in the logarithmic growth phase and use a consistent cell density for all experiments. | |
| Precipitate formation in stock solution | Low Solubility: The compound may have limited solubility in certain solvents, especially at high concentrations. | To increase solubility, gentle warming to 37°C and sonication can be attempted.[1] Ensure you are using a recommended solvent like DMSO. |
Frequently Asked Questions (FAQs)
Q1: My vial of this compound was left at room temperature for a few hours. Can I still use it?
A: While short-term exposure to room temperature should be avoided, the stability depends on the duration. For optimal results, it is recommended to use a fresh vial that has been consistently stored at -80°C. If you must use the vial , be aware that its potency may be compromised, and you may observe reduced efficacy.
Q2: How should I prepare a stock solution of this compound?
A: It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO.[7] To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.[1] Once dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[1]
Q3: What are the primary degradation products of 4-Hydroperoxy Cyclophosphamide?
A: 4-Hydroperoxycyclophosphamide spontaneously converts to 4-hydroxycyclophosphamide in aqueous solutions.[8] This active metabolite is then in equilibrium with its tautomer, aldophosphamide, which in turn breaks down to the cytotoxic agent phosphoramide mustard and the byproduct acrolein.
Q4: What safety precautions should I take when handling this compound?
A: this compound is a cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All handling should be performed in a chemical fume hood.
Signaling Pathways and Experimental Workflow
Apoptotic Signaling Pathway of 4-Hydroperoxy Cyclophosphamide
4-Hydroperoxy Cyclophosphamide induces apoptosis through a multi-faceted mechanism involving DNA damage, the generation of reactive oxygen species (ROS), and the induction of endoplasmic reticulum (ER) stress. This leads to the activation of mitochondrial-dependent apoptotic pathways.
Caption: Apoptotic signaling pathway of 4-Hydroperoxy Cyclophosphamide.
Experimental Workflow for In Vitro Cytotoxicity Assay
This diagram outlines a typical workflow for assessing the cytotoxic effects of this compound on a cancer cell line.
Caption: Workflow for an in vitro cytotoxicity experiment.
Quantitative Data Summary
Solubility Data
| Solvent | Concentration | Remarks | Citation |
| DMSO | 50 mg/mL (168.29 mM) | May require sonication to fully dissolve. | [1][7] |
| Chloroform | Slightly soluble |
Effective Concentrations in Cell Culture
| Cell Line | IC50 Value (24h treatment) | Citation |
| U87 Glioblastoma | 15.67 ± 0.58 µM | [9] |
| T98 Glioblastoma | 19.92 ± 1 µM | [9] |
Note: IC50 values can vary depending on the cell line and experimental conditions.
Detailed Experimental Protocol Example: Cell Viability Assay
This protocol is a general guideline for determining the IC50 value of this compound in a cancer cell line.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Treatment:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 50 mM).
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with the same percentage of DMSO as the highest drug concentration).
-
Return the plate to the incubator.
-
-
Incubation:
-
Incubate the cells with the compound for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (MTT Assay Example):
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control cells (set as 100% viability).
-
Plot the percentage of cell viability versus the log of the compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
References
- 1. glpbio.com [glpbio.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro effects of 4-hydroperoxycyclophosphamide on human immunoregulatory T subset function. I. Selective effects on lymphocyte function in T-B cell collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutathione diminishes the anti-tumour activity of 4-hydroperoxycyclophosphamide by stabilising its spontaneous breakdown to alkylating metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutathione diminishes the anti-tumour activity of 4-hydroperoxycyclophosphamide by stabilising its spontaneous breakdown to alkylating metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Dose-response effects of 4-hydroperoxycyclophosphamide on human T and B cell function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
preventing degradation of 4-Hydroperoxy Cyclophosphamide-d4 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-Hydroperoxy Cyclophosphamide-d4 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is crucial to adhere to the following storage guidelines. For long-term storage, the solid compound should be kept at -80°C for up to six months.[1][2] For short-term storage, -20°C is suitable for up to one month.[2] It is also recommended to store the compound under a nitrogen atmosphere to minimize oxidation.[1]
Q2: How should I prepare stock solutions of this compound?
A2: It is highly recommended to prepare stock solutions fresh for each experiment due to the compound's instability in most solvents.[1] Dimethyl sulfoxide (DMSO) is a commonly used solvent.[1] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials before freezing.[2]
Q3: My this compound solution appears to have degraded. What could be the cause?
A3: Degradation of this compound in solution can be attributed to several factors:
-
Inappropriate Solvent: Aqueous solutions are particularly prone to rapid degradation.
-
pH of the Solution: The stability of the non-deuterated analog, 4-hydroperoxy cyclophosphamide, is known to be pH-dependent. Acidic or basic conditions can catalyze hydrolysis.
-
Buffer Composition: Certain buffers, like phosphate buffers, can accelerate the decomposition of the non-deuterated compound.
-
Temperature: Elevated temperatures will increase the rate of degradation.
-
Exposure to Light and Oxygen: While specific data on the deuterated compound is limited, related compounds are sensitive to light and atmospheric oxygen. Oxidative degradation is a potential pathway.[3]
-
Repeated Freeze-Thaw Cycles: As mentioned, this can lead to the breakdown of the compound.[2]
Q4: Are there any known incompatibilities with other chemicals?
A4: While specific incompatibility data for the d4-variant is scarce, it is prudent to avoid strong oxidizing agents, as they are known to be incompatible with the parent compound, cyclophosphamide.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in my experiment. | Degradation of this compound solution. | Prepare fresh solutions immediately before use. Store stock solutions in single-use aliquots at -80°C. Minimize exposure to light and air during handling. |
| Inconsistent results between experiments. | Variable degradation of the compound in solution. | Standardize the solution preparation protocol. Ensure the pH and buffer composition of your experimental medium are consistent. Use a fresh aliquot of the stock solution for each experiment. |
| Visible particulates or color change in the solution. | Precipitation or formation of degradation products. | Discard the solution. Prepare a fresh solution using a high-purity solvent. If solubility is an issue, gentle warming to 37°C and sonication can be attempted, but use the solution immediately.[2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under a nitrogen or argon atmosphere, add the required volume of anhydrous DMSO to the vial to achieve the desired concentration.
-
Gently vortex or sonicate at room temperature until the solid is completely dissolved.
-
Immediately aliquot the stock solution into single-use, amber-colored vials.
-
Store the aliquots at -80°C.
Protocol 2: Assessment of Solution Stability (Example using HPLC-MS)
This protocol provides a general framework. Specific parameters will need to be optimized for your instrumentation.
-
Solution Preparation: Prepare a solution of this compound in the solvent or buffer of interest at a known concentration.
-
Time Zero Analysis: Immediately after preparation, inject an aliquot of the solution into an HPLC-MS system to determine the initial peak area of the parent compound.
-
Incubation: Store the solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the solution into the HPLC-MS system and measure the peak area of the parent compound.
-
Data Analysis: Plot the peak area of this compound against time to determine the degradation rate. The appearance of new peaks can indicate the formation of degradation products.
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Recommended workflow for handling this compound solutions.
References
Technical Support Center: Optimizing Mass Spectrometry for 4-Hydroperoxy Cyclophosphamide-d4
Welcome to the technical support center for the analysis of 4-Hydroperoxy Cyclophosphamide-d4 (4-OHCP-d4) using mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization with semicarbazide hydrochloride (SCZ) necessary for the analysis of 4-Hydroperoxy Cyclophosphamide (4-OHCP) and its deuterated internal standard, 4-OHCP-d4?
A1: 4-Hydroxycyclophosphamide (4-OHCP) is an unstable metabolite that exists in equilibrium with its tautomer, aldophosphamide. Derivatization with semicarbazide hydrochloride (SCZ) stabilizes 4-OHCP by forming a semicarbazone derivative (4-OHCP-SCZ). This process is crucial for accurate and reproducible quantification by LC-MS/MS. The same reaction occurs with the deuterated internal standard, 4-OHCP-d4, forming 4-OHCP-d4-SCZ.[1][2][3]
Q2: What are the typical multiple reaction monitoring (MRM) transitions for 4-OHCP-d4-SCZ?
A2: The commonly used MRM transition for the semicarbazone derivative of 4-OHCP-d4 is m/z 337.7 > 225.1.[1][2] For the non-deuterated 4-OHCP-SCZ, the transition is m/z 333.7 > 221.0.[1][2] A similar method reported transitions of m/z 338.10 > 225.06 for 4-OHCP-d4-SCZ and 334.10 > 221.04 for 4-OHCP-SCZ.[4][5]
Q3: What type of liquid chromatography (LC) column is recommended for the separation of 4-OHCP-d4-SCZ?
A3: A reverse-phase C18 column is typically used for the separation. Specifically, a Waters Acquity UPLC BEH C18 column (2.1 x 100 mm; 1.7 µm) has been successfully employed.[1][2] Another study utilized a UPLC H-Class BEH C18 column.[4][5]
Q4: What are the general mobile phase compositions for the LC separation?
A4: A gradient elution using a combination of an acidic aqueous phase and an organic solvent is common. For example, a mobile phase consisting of 0.01% formic acid in water and methanol has been used.[1][2] Another successful method employed 0.01% formic acid and acetonitrile.[4][5]
Q5: What ionization mode is used for the mass spectrometric detection of 4-OHCP-d4-SCZ?
A5: Positive electrospray ionization (ESI+) is the standard ionization mode for detecting the semicarbazone derivatives of 4-OHCP and its deuterated internal standard.[1][2][4][5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Signal for 4-OHCP-d4-SCZ | Incomplete or failed derivatization. | - Ensure the semicarbazide hydrochloride (SCZ) solution is freshly prepared and at the correct concentration. - Verify the pH of the reaction mixture is optimal for semicarbazone formation. - Allow sufficient reaction time as specified in the protocol. |
| Degradation of 4-OHCP-d4. | - Prepare stock solutions of 4-OHCP-d4 in a stabilizing solution, such as ultrapure water with sodium thiosulfate.[3] - Minimize the time samples are at room temperature. | |
| Incorrect MS parameters. | - Confirm the MRM transitions are correctly set for 4-OHCP-d4-SCZ (e.g., 337.7 > 225.1).[1][2] - Optimize cone voltage and collision energy for this specific transition. | |
| Poor Peak Shape (Tailing or Fronting) | Suboptimal chromatographic conditions. | - Ensure proper column equilibration between injections. - Adjust the gradient elution profile to improve peak shape. - Check for column degradation or contamination. |
| Sample solvent mismatch. | - Ensure the final sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion. | |
| High Background Noise | Contamination of the LC-MS system. | - Flush the LC system and column with appropriate cleaning solutions. - Check the purity of solvents and reagents. - Clean the ion source of the mass spectrometer. |
| Matrix effects from the biological sample. | - Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances. - Protein precipitation is a common method but may not be sufficient for all matrices.[4][5] | |
| Retention Time Shifts | Inconsistent LC conditions. | - Verify the stability and composition of the mobile phases. - Ensure the column temperature is stable and consistent. - Check for leaks in the LC system that could affect the flow rate. |
| Column aging. | - Monitor column performance over time and replace it if significant shifts in retention time or loss of resolution are observed. | |
| Inaccurate Quantification | Poor linearity of the calibration curve. | - Ensure the concentration range of the calibration standards is appropriate for the expected sample concentrations. - Check for and address any matrix effects that may be affecting the accuracy of the standards. |
| Internal standard instability or degradation. | - Handle the 4-OHCP-d4 internal standard with the same care as the analyte to ensure its stability throughout the sample preparation and analysis process. |
Experimental Protocols
Sample Preparation and Derivatization
This protocol is based on a method using volumetric absorptive microsampling (VAMS) but can be adapted for liquid samples.[1][2][3]
-
Derivatization: Add 5 µL of 2 M semicarbazide hydrochloride (SCZ) solution to the sample.
-
Incubation: Allow the derivatization reaction to proceed. For VAMS, the tip is dried for 2 hours after absorbing the SCZ solution.[3]
-
Sample Addition: Add 25 µL of the sample containing 4-OHCP and the internal standard 4-OHCP-d4.
-
Drying: Dry the sample at room temperature for 2 hours.[3]
-
Extraction:
-
Add 20 µL of the internal standard solution (if not already present in the sample) and 1000 µL of methanol.
-
Vortex for 30 seconds.
-
Sonicate for 10 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
Analysis: Transfer the supernatant for UPLC-MS/MS analysis.
UPLC-MS/MS Parameters
The following table summarizes the typical instrument parameters for the analysis of 4-OHCP-d4-SCZ.
| Parameter | Setting 1 [1][2] | Setting 2 [4][5] |
| LC System | Waters Acquity UPLC H-Class | Waters Acquity UPLC H-Class |
| Column | Waters Acquity UPLC BEH C18 (2.1 x 100 mm; 1.7 µm) | UPLC H-Class BEH C18 |
| Mobile Phase A | 0.01% Formic Acid in Water | 0.01% Formic Acid |
| Mobile Phase B | Methanol | Acetonitrile |
| Flow Rate | 0.15 mL/min | 0.2 mL/min |
| Elution Mode | Gradient | Gradient |
| Column Temp. | 50°C | Not Specified |
| Injection Vol. | 10 µL | Not Specified |
| MS System | Waters XEVO TQD | Waters Xevo TQD |
| Ionization | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
| MRM Transitions | 4-OHCP-SCZ: 333.7 > 221.0 4-OHCP-d4-SCZ: 337.7 > 225.1 | 4-OHCP-SCZ: 334.10 > 221.04 4-OHCP-d4-SCZ: 338.10 > 225.06 |
Visualizations
Caption: Experimental workflow for the analysis of 4-OHCP-d4.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]
- 2. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholar.ui.ac.id [scholar.ui.ac.id]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Utilizing 4-Hydroperoxy Cyclophosphamide-d4 to Counteract Matrix Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing matrix effects in bioanalytical assays using 4-Hydroperoxy Cyclophosphamide-d4 (4-HC-d4) as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in our analytical method?
A1: this compound (4-HC-d4) serves as a stable isotope-labeled internal standard (SIL-IS). Its primary role is to compensate for variability in the analytical process, most notably the matrix effect.[1][2] Because 4-HC-d4 is structurally and chemically almost identical to the analyte of interest (4-Hydroperoxy Cyclophosphamide), it experiences similar ionization suppression or enhancement during mass spectrometry analysis.[3] By comparing the analyte's signal to the internal standard's signal, accurate quantification can be achieved despite fluctuations caused by the sample matrix.[3]
Q2: How do I properly store and handle this compound?
A2: Proper storage is critical to maintain the integrity of 4-HC-d4. Stock solutions should be stored at -80°C and are typically stable for up to 6 months when stored under nitrogen.[4][5] For shorter periods, storage at -20°C for up to one month is also acceptable.[5][6] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[5] When handling the solid form, minimize dust generation and use appropriate personal protective equipment in a well-ventilated area.[7][8]
Q3: What are "matrix effects" and how do they impact my results?
A3: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[2][9] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2] Both phenomena can lead to inaccurate and imprecise quantification of the analyte.[9] Matrix effects are a significant concern in quantitative LC-MS analysis, particularly with complex biological samples.[2][9]
Q4: Why is a stable isotope-labeled internal standard like 4-HC-d4 preferred over a structural analog?
A4: A stable isotope-labeled internal standard is considered the "gold standard" because its physicochemical properties are very similar to the analyte.[10] This ensures that it co-elutes with the analyte and experiences nearly identical matrix effects and extraction recovery. Structural analogs may have different chromatographic retention times and ionization efficiencies, leading to inadequate compensation for matrix effects.
Q5: Can the deuterium label on 4-HC-d4 affect its chromatographic behavior?
A5: Yes, in some cases, a "deuterium isotope effect" can occur, leading to a slight shift in retention time between the deuterated internal standard and the unlabeled analyte. This can be problematic if the matrix effect is not uniform across the entire peak width. It is crucial during method development to verify that the analyte and 4-HC-d4 co-elute as closely as possible to ensure they are subjected to the same degree of matrix effect.
Troubleshooting Guide
This guide addresses common issues encountered when using 4-HC-d4 to correct for matrix effects.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in analyte/IS ratio across different sample lots | Significant variability in matrix effects between different sources of the biological matrix. | 1. Evaluate matrix effects from at least six different lots of the matrix. 2. Optimize the sample preparation procedure to remove more interfering components. Consider switching from protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE). 3. Adjust chromatographic conditions to better separate the analyte from the regions of significant ion suppression.[2] |
| Poor recovery of both analyte and internal standard | Inefficient sample extraction. | 1. Re-evaluate the sample preparation method (e.g., pH of the extraction solvent, type of SPE sorbent). 2. Ensure the protein precipitation agent is effective and used in the correct ratio. 3. For LLE, test different organic solvents and pH conditions. |
| Internal standard peak shape is poor or splitting | Degradation of 4-HC-d4; poor chromatographic conditions. | 1. Prepare fresh stock solutions of 4-HC-d4.[4][5] 2. Verify the stability of 4-HC-d4 in the final sample solvent. 3. Optimize the mobile phase composition and gradient to improve peak shape. |
| Analyte and 4-HC-d4 do not co-elute | Deuterium isotope effect. | 1. Modify the chromatographic gradient to be shallower, which may improve co-elution. 2. Experiment with different analytical columns (e.g., different stationary phases). 3. If separation persists, ensure that the region between the two peaks is free from significant matrix effects by performing a post-column infusion experiment.[9] |
| Unexpectedly low signal for 4-HC-d4 | Incorrect dilution of the internal standard; significant ion suppression; instability. | 1. Verify the concentration of the 4-HC-d4 working solution. 2. Assess for ion suppression by comparing the response in a neat solution versus a post-extraction spiked matrix sample.[9][11] 3. Check for degradation by analyzing a freshly prepared standard. 4-Hydroperoxy cyclophosphamide is known to be unstable, and this may extend to its deuterated form. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect
This protocol describes a quantitative method to assess the matrix effect using the post-extraction spike technique.[9][11]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and 4-HC-d4 spiked into the mobile phase or reconstitution solvent at a known concentration.
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and 4-HC-d4 are spiked into the final extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Analyte and 4-HC-d4 are spiked into the blank biological matrix before the extraction process.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Internal Standard Normalized Matrix Factor: Calculate the matrix effect for both the analyte and 4-HC-d4 and determine the ratio. A ratio close to 1 indicates effective compensation.[10]
-
| Parameter | Formula | Ideal Value | Interpretation |
| Matrix Effect | (B/A) * 100 | 100% | <100% indicates ion suppression, >100% indicates ion enhancement. |
| Recovery | (C/B) * 100 | High and consistent | Indicates the efficiency of the extraction process. |
| IS Normalized Matrix Effect | MEAnalyte / MEIS | ~1.0 | Shows that the internal standard is effectively tracking and correcting for the matrix effect on the analyte. |
Protocol 2: Sample Preparation using Protein Precipitation
This is a common and rapid method for sample clean-up.
-
Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the 4-HC-d4 working solution to each sample, except for double blanks.
-
Precipitation: Add 300 µL of cold acetonitrile (or other suitable organic solvent).
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a well in a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Workflow for bioanalysis using an internal standard.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 4-Hydroperoxy cyclophosphamide | CAS#:39800-16-3 | Chemsrc [chemsrc.com]
- 8. 4-Hydroperoxy cyclophosphamide|39800-16-3|MSDS [dcchemicals.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
improving solubility of 4-Hydroperoxy Cyclophosphamide-d4 for in vitro studies
This technical support guide provides researchers, scientists, and drug development professionals with essential information for handling and utilizing 4-Hydroperoxy Cyclophosphamide-d4 in in vitro studies, with a specific focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary solvent for dissolving this compound?
A: The recommended solvent for creating stock solutions of this compound is Dimethyl sulfoxide (DMSO). It offers high solubility for this compound.[1] For the non-deuterated analog, solubility in DMSO has been reported to be greater than 100 mg/mL.[2]
Q2: I am having difficulty dissolving the compound in DMSO. What steps can I take to improve solubility?
A: If you encounter issues with solubility, you can gently heat the solution to 37°C and use an ultrasonic bath to facilitate dissolution.[3] This combination of heat and mechanical agitation can help break down solute aggregates and enhance solvation. Always ensure your vial is properly sealed during these steps to prevent contamination.
Q3: What are the recommended storage conditions for the solid compound and its stock solutions?
A:
-
Solid Compound: For long-term stability (≥ 2 years), the solid powder should be stored at -80°C.[1]
-
Stock Solutions: Once dissolved, it is crucial to store the stock solution in aliquots to avoid repeated freeze-thaw cycles.[3] Recommended storage is at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] Storing under a nitrogen atmosphere is also advised to maintain stability.[3][5]
Q4: How stable is this compound in aqueous solutions?
A: Aqueous stock solutions of 4-Hydroperoxy Cyclophosphamide are known to be unstable.[2] It is strongly recommended to prepare fresh aqueous dilutions from your DMSO stock solution immediately before each experiment.[2] Do not store the compound in aqueous media for extended periods.
Troubleshooting Guide
If you are experiencing problems with solubility, follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for solubility issues.
Quantitative Solubility Data
The following table summarizes the reported solubility data for 4-Hydroperoxy Cyclophosphamide and its deuterated analog in various solvents.
| Compound | Solvent | Solubility | Source |
| This compound | DMSO | 50 mg/mL (requires ultrasound) | [3] |
| 4-Hydroperoxy Cyclophosphamide | DMSO | >100 mg/mL | [2] |
| 4-Hydroperoxy Cyclophosphamide | DMSO | Soluble | [1] |
| 4-Hydroperoxy Cyclophosphamide | DMSO | 2 mg/mL (clear solution) | |
| 4-Hydroperoxy Cyclophosphamide | Water | 5 mg/mL | [2] |
| 4-Hydroperoxy Cyclophosphamide | Chloroform | Slightly Soluble | [1] |
Experimental Protocols
Protocol: Preparation of a 50 mg/mL Stock Solution in DMSO
This protocol details the steps to prepare a concentrated stock solution of this compound.
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculation: Determine the required volume of DMSO to achieve the target concentration. For example, to prepare a 50 mg/mL solution from 10 mg of the compound, you will need 200 µL of DMSO.
-
Addition of Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolution: Vortex the vial briefly. If the compound does not dissolve completely, proceed to the next steps.
-
Heating: Place the sealed vial in a water bath or heat block set to 37°C for 5-10 minutes.
-
Sonication: Transfer the vial to an ultrasonic bath and sonicate for 10-15 minutes.[3]
-
Verification: Visually inspect the solution to ensure all solid material has dissolved and the solution is clear.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in appropriate vials. Store immediately at -80°C for long-term use (up to 6 months).[3]
Caption: Workflow for preparing a DMSO stock solution.
Mechanism of Action Overview
4-Hydroperoxy Cyclophosphamide is an active metabolite of cyclophosphamide. Its cytotoxic effects are primarily mediated through the induction of DNA damage and apoptosis.
Caption: Simplified mechanism of 4-Hydroperoxy Cyclophosphamide.
References
Technical Support Center: LC-MS/MS Analysis of 4-Hydroperoxy Cyclophosphamide-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address carryover issues encountered during the LC-MS/MS analysis of 4-Hydroperoxy Cyclophosphamide-d4.
Troubleshooting Guide
This guide is designed to help you systematically identify and resolve carryover problems in your LC-MS/MS experiments involving this compound.
Q1: I am observing a peak for this compound in my blank injections following a high concentration standard. What is the first step to confirm it is carryover?
A1: The first step is to distinguish between carryover and system contamination.[1][2] You can do this by injecting a series of blanks.
-
Classic Carryover: The peak area of this compound should decrease with each subsequent blank injection.[2]
-
System Contamination: If the peak area remains relatively constant across multiple blank injections, the issue is likely contamination of your mobile phase, solvents, or a component in your LC-MS system.[1][2]
Experimental Protocol: Carryover vs. Contamination Check
-
Inject a high concentration standard of this compound.
-
Immediately following the standard, inject a series of 3-5 blank samples (your mobile phase starting condition).
-
Analyze the peak area of this compound in each blank chromatogram.
Data Presentation: Carryover Analysis
| Injection | Sample Type | Peak Area of this compound | Observation |
| 1 | High Standard | 1,500,000 | - |
| 2 | Blank 1 | 15,000 | Significant peak present |
| 3 | Blank 2 | 1,200 | Peak area decreased |
| 4 | Blank 3 | 150 | Peak area further decreased |
| 5 | Blank 4 | Not Detected | Carryover eliminated |
This table illustrates a classic carryover scenario where the analyte signal diminishes with subsequent blank injections.
Q2: I have confirmed that I have a carryover issue. What are the most common sources of carryover in the LC-MS/MS system?
A2: Carryover can originate from several components of your LC-MS/MS system. The most common sources are the autosampler, injector valve, sample loop, and the analytical column.[3][4][5]
-
Autosampler and Injector: Residual sample can adhere to the needle, syringe, rotor seals, and sample loop.[1][3][4] Worn or dirty rotor seals are a frequent cause of carryover.[1][3]
-
Analytical Column: The column, including the guard column, can retain the analyte, which then elutes in subsequent runs.[3][4][5] This is especially true for chemically active compounds like 4-Hydroperoxy Cyclophosphamide, which can interact with the stationary phase.
-
MS Ion Source: While less common for carryover (more so for contamination), the ion source can become contaminated and contribute to background signals.[3]
Logical Relationship: Isolating the Source of Carryover
Caption: A systematic workflow for isolating the source of LC-MS/MS carryover.
Q3: What are the best practices for the autosampler wash to minimize carryover of this compound?
A3: A robust autosampler wash protocol is crucial for minimizing carryover. This involves using strong solvents and ensuring sufficient wash volumes and contact time.
-
Strong Wash Solvents: For polar compounds like 4-Hydroperoxy Cyclophosphamide, a mixture of organic solvents is often effective. A "magic mixture" of Acetonitrile:Methanol:Isopropanol:Water (25:25:25:25) with a small amount of acid (e.g., 0.1% formic acid) can be very effective.[6] Sometimes, a stronger solvent like trifluoroethanol is used for stubborn carryover.[7][8]
-
Wash Volume and Repetitions: Increase the volume of the needle wash and the number of wash cycles.[3][5] Ensure both the inside and outside of the needle are being washed.
-
Solvent Composition: The wash solvent should be strong enough to dissolve the analyte completely. Consider the pH of the wash solution; for some compounds, adding an acid or base can significantly improve washing efficiency.[2]
Experimental Protocol: Optimizing Autosampler Wash
-
Prepare a fresh, strong wash solution (e.g., Acetonitrile:Methanol:Isopropanol:Water with 0.1% formic acid).
-
In your instrument method, increase the needle wash volume and the number of wash cycles both before and after injection.
-
Inject a high concentration standard followed by a blank to assess the effectiveness of the new wash protocol.
Q4: My carryover persists even after optimizing the autosampler wash. What should I do next?
A4: If optimizing the autosampler wash is not sufficient, the carryover may be originating from the column or other parts of the system.
-
Column Carryover: To investigate column-related carryover, replace the analytical column with a zero-dead-volume union and inject a blank.[2][3] If the carryover disappears, the column is the source.
-
Injector and Valve Carryover: If carryover is still present after removing the column, the issue is likely within the autosampler or injector valve.[3] Inspect and clean the injector components, paying close attention to the rotor seal, which may be worn or scratched.[1][3]
Experimental Workflow: Column vs. System Carryover
Caption: Decision tree for determining the origin of persistent carryover.
Frequently Asked Questions (FAQs)
Q: Can the stability of this compound contribute to carryover?
A: Yes, the stability of the analyte can be a factor. 4-Hydroperoxy Cyclophosphamide is a reactive metabolite of cyclophosphamide.[9][10] If it degrades on the column or in the injector, the degradation products could behave differently and be more difficult to wash away, potentially leading to carryover-like effects in subsequent runs. It is important to ensure the stability of the compound in your sample matrix and mobile phase.
Q: Are there specific materials I should avoid in my LC system when working with this compound?
A: While there is no specific data for this deuterated compound, it is known that some compounds can interact with stainless steel components in the flow path.[11] If you suspect interactions, consider using PEEK tubing and fittings where possible. For persistent issues, some manufacturers offer alternative materials for injector rotor seals and sample loops.[1][11]
Q: Can my sample preparation method influence carryover?
A: Absolutely. A thorough sample cleanup is critical.[12] If your sample extract contains a high concentration of matrix components, these can build up on the column and in the injector, trapping the analyte and causing carryover.[12] Ensure your sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is effectively removing interferences.
Q: How can I modify my gradient to reduce column carryover?
A: To reduce column carryover, you can incorporate a high-organic wash at the end of your gradient.[5] This involves running the mobile phase at a high percentage of your strong solvent (e.g., 95-100% acetonitrile or methanol) for a sufficient time to elute any strongly retained compounds before re-equilibrating the column.[13]
Q: What is the acceptable level of carryover in a validated bioanalytical method?
A: According to regulatory guidelines, carryover should be assessed by injecting a blank sample after a high concentration standard. The response in the blank should not be greater than 20% of the lower limit of quantification (LLOQ) for the analyte.[1]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Persistent carry over peaks on UHPLC-MSMS - Chromatography Forum [chromforum.org]
- 7. Preventing carryover of peptides and proteins in nano LC-MS separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]
- 10. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
optimization of extraction recovery for 4-Hydroperoxy Cyclophosphamide-d4
Welcome to the technical support center for 4-Hydroperoxy Cyclophosphamide-d4 (4-HC-d4). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction recovery of 4-HC-d4. Given that 4-HC is a reactive and unstable metabolite of cyclophosphamide, careful handling and optimized extraction procedures are critical for accurate quantification.
I. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: this compound is sensitive to temperature. For long-term storage, it is recommended to store the compound at -80°C under nitrogen, where it can be stable for up to 6 months.[1][2] For short-term storage (up to one month), -20°C is acceptable.[2] Stock solutions should be prepared fresh whenever possible. If storage of stock solutions is necessary, they should be stored in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[2] When handling, it is crucial to work quickly and on ice to minimize degradation.
Q2: What solvents are suitable for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of this compound.[2] For some applications, gentle warming to 37°C and sonication may be necessary to achieve complete dissolution.[2] Always refer to the manufacturer's product data sheet for specific solubility information.
Q3: What are the primary challenges associated with the extraction of this compound from biological matrices?
A3: The primary challenges stem from the inherent instability of the 4-hydroperoxy moiety. This functional group is susceptible to degradation under various conditions, leading to low recovery. Key factors that can influence its stability during extraction include temperature, pH, and the enzymatic activity within the biological matrix. Additionally, as an active metabolite, it can react with cellular components, further complicating efficient extraction.
Q4: Can you provide a general overview of an extraction workflow for 4-HC-d4?
A4: A generalized workflow for the extraction of 4-HC-d4 from a biological matrix such as plasma or cell lysate would involve immediate processing in cold conditions, protein precipitation, liquid-liquid extraction or solid-phase extraction, and finally, analysis by a sensitive analytical method like LC-MS/MS. The specific details of the protocol would need to be optimized for your specific matrix and experimental goals.
II. Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
Issue 1: Low or No Recovery of 4-HC-d4
| Potential Cause | Recommended Solution |
| Degradation due to High Temperature | Maintain samples on ice at all times. Use pre-chilled solvents and centrifuge at 4°C. |
| Inappropriate pH | The stability of 4-HC-d4 can be pH-dependent. Buffer the sample to a neutral or slightly acidic pH immediately after collection. Avoid strongly acidic or basic conditions during extraction. |
| Inefficient Extraction Solvent | Test a panel of organic solvents for liquid-liquid extraction (e.g., ethyl acetate, methyl tert-butyl ether, dichloromethane). For solid-phase extraction (SPE), screen different cartridge chemistries (e.g., reversed-phase, normal-phase). |
| Analyte Adsorption | Use low-adsorption polypropylene tubes and pipette tips. Silanized glassware can also be considered. |
| Degradation by Cellular Components | The activity of 4-HC can be inhibited by aldehyde dehydrogenase present in red blood cells and other nucleated cells.[3] Minimize contamination with these cells or consider methods to inhibit enzymatic activity if applicable. |
Issue 2: High Variability in Recovery Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize the time between sample collection and extraction. Ensure all samples are handled with identical procedures and timing. |
| Precipitation Issues | Ensure complete protein precipitation by vortexing thoroughly after adding the precipitation solvent (e.g., acetonitrile, methanol) and allowing sufficient incubation time at a low temperature. |
| Phase Separation Problems (LLE) | Centrifuge at a sufficient speed and for an adequate duration to ensure clean separation of the aqueous and organic layers. |
| Inconsistent SPE Elution | Ensure the SPE cartridge does not dry out before sample loading. Use a consistent and slow flow rate for loading, washing, and elution. |
Issue 3: Presence of Interfering Peaks in Chromatogram
| Potential Cause | Recommended Solution |
| Matrix Effects | Optimize the sample cleanup process. This may involve using a more selective SPE cartridge or performing a two-step liquid-liquid extraction. Diluting the final extract can also mitigate matrix effects, but this may compromise sensitivity. |
| Solvent Contamination | Use high-purity, HPLC or LC-MS grade solvents for all steps of the extraction and analysis. |
| Carryover from Previous Injections | Implement a robust needle wash protocol on the autosampler, using a strong organic solvent. |
III. Experimental Protocols
The following are generalized, example protocols that should be optimized for your specific application.
Protocol 1: Protein Precipitation for Plasma Samples
-
To 100 µL of plasma in a polypropylene tube on ice, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis or further cleanup.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Aqueous Samples
-
To 500 µL of the aqueous sample (e.g., cell culture media), add an appropriate internal standard.
-
Add 1 mL of ice-cold ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 5 minutes at 4°C to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute in the mobile phase.
IV. Visualizations
Caption: A generalized workflow for the extraction of this compound.
Caption: A troubleshooting decision tree for low recovery of 4-HC-d4.
References
Technical Support Center: 4-Hydroperoxy Cyclophosphamide-d4 Analysis
Welcome to the technical support center for the bioanalysis of 4-Hydroperoxy Cyclophosphamide-d4. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where the signal of an analyte, in this case, this compound, is reduced during LC-MS analysis.[1][2][3] It occurs when co-eluting components from the biological sample matrix (e.g., plasma, urine) compete with the analyte for ionization in the mass spectrometer's ion source.[1][3] This competition leads to a decreased ionization efficiency for the analyte, resulting in a lower-than-expected signal, which can compromise the accuracy, sensitivity, and reproducibility of the quantitative analysis.[1][2] 4-Hydroperoxy cyclophosphamide is a polar and reactive metabolite, making its analysis susceptible to interference from endogenous matrix components like phospholipids and salts.
Q2: My deuterated internal standard (this compound) is meant to correct for matrix effects. Why do I still need to worry about ion suppression?
A2: A stable isotope-labeled internal standard (SIL-IS) like the d4 variant is the best tool to compensate for matrix effects because it co-elutes with the analyte and experiences similar degrees of ion suppression.[1] The consistent ratio of the analyte to the internal standard allows for reliable quantification.[1] However, severe ion suppression can reduce the signal of both the analyte and the internal standard to a point where sensitivity is lost, and the signal falls below the limit of quantification (LOQ).[4] Therefore, while the SIL-IS corrects for variability, it cannot overcome a fundamental loss of signal. Minimizing the root cause of suppression is crucial for robust and sensitive assays.
Q3: What are the most common sources of ion suppression in bioanalytical samples?
A3: The most common sources are endogenous components of the biological matrix that are not removed during sample preparation.[1][5][6] These include:
-
Phospholipids: Abundant in plasma and serum, they are notoriously problematic and often elute in the middle of typical reversed-phase chromatographic gradients.
-
Salts and Buffers: High concentrations of non-volatile salts can contaminate the ion source and suppress the analyte signal.
-
Proteins and Peptides: While larger proteins are often removed, smaller peptides may remain and cause interference.[5]
-
Other Endogenous Molecules: Lipids, cholesterol, and metabolites can all contribute to the matrix effect.[1]
Q4: Can my choice of ionization source affect ion suppression?
A4: Yes. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI) because it is more sensitive to competition for charge on the droplet surface.[7] However, ESI is often preferred for polar molecules like cyclophosphamide metabolites.[2] If you are experiencing significant suppression with ESI, evaluating APCI could be a viable strategy, though it may come with a trade-off in ionization efficiency for your specific analyte.[7]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression for this compound.
Problem 1: Low or inconsistent signal intensity for both analyte and internal standard.
This is a classic sign of significant ion suppression.
The following diagram illustrates a decision-making workflow for diagnosing and resolving ion suppression issues.
Caption: A decision tree for troubleshooting ion suppression.
The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][4]
-
Strategy: Switch from a simple Protein Precipitation (PPT) method to a more selective technique like Liquid-Liquid Extraction (LLE) or, ideally, Solid-Phase Extraction (SPE).[1][4][5] SPE offers the best cleanup by selectively binding the analyte and washing away interferences.[1]
-
Quantitative Comparison: The table below shows representative data on how the choice of sample preparation can impact analyte recovery and matrix effects.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Phospholipid Removal |
| Protein Precipitation (PPT) | 95 ± 5 | 45 ± 10 (Suppression) | Poor |
| Liquid-Liquid Extraction (LLE) | 85 ± 8 | 80 ± 7 (Mild Suppression) | Moderate |
| Solid-Phase Extraction (SPE) | 92 ± 6 | 98 ± 4 (Minimal Effect) | Excellent |
| Matrix Effect (%) is calculated as (Peak Area in post-spiked matrix / Peak Area in neat solution) * 100. A value < 100% indicates suppression. |
If you cannot improve sample cleanup, focus on separating your analyte from the interfering compounds chromatographically.
-
Strategy 1: Adjust the Gradient: Develop a gradient that retains this compound long enough to allow early-eluting interferences (like salts) to pass, but elutes it before late-eluting, highly retained compounds (like lipids).[2]
-
Strategy 2: Use a Divert Valve: Program the divert valve to send the flow to waste during the first part of the run (where salts and polar interferences elute) and at the end of the run (where strongly bound matrix components are washed off the column). This prevents a significant amount of contamination from entering the mass spectrometer.
-
Strategy 3: Consider a Different Column: For a polar compound like 4-Hydroperoxy Cyclophosphamide, a Hydrophilic Interaction Liquid Chromatography (HILIC) column might provide better retention and separation from phospholipids than a traditional C18 column. Alternatively, specialized columns designed to have low surface silanol activity can reduce peak tailing and improve separation.[8]
Problem 2: Calibration curve is non-linear or fails at low concentrations.
This can occur when ion suppression is not consistent across the concentration range, often being more pronounced at lower concentrations where the analyte-to-matrix ratio is lower.
-
Strategy: Prepare your calibration standards and quality controls in the same biological matrix as your unknown samples (e.g., blank plasma).[1] This ensures that the calibrators experience the same matrix effect as the samples, improving accuracy.[9]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 4-Hydroperoxy Cyclophosphamide from Plasma
This protocol provides a general framework for a mixed-mode cation exchange SPE, which is effective for polar compounds.
Caption: A step-by-step solid-phase extraction workflow.
Methodology:
-
Pre-treatment: Thaw plasma samples. For every 100 µL of plasma, add 10 µL of this compound internal standard solution. Vortex briefly. Add 100 µL of 4% phosphoric acid in water and vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of 4% phosphoric acid in water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash 1: Pass 1 mL of 2% formic acid in 5% methanol/water to remove salts and polar interferences.
-
Wash 2: Pass 1 mL of acetonitrile to remove phospholipids and other non-polar interferences.
-
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for injection.
Protocol 2: Post-Column Infusion to Qualitatively Assess Ion Suppression
This experiment helps visualize where in the chromatogram ion suppression occurs.[5]
Methodology:
-
Setup: Use a T-junction to connect a syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source.
-
Infusion: Continuously infuse a solution of this compound (e.g., 50 ng/mL in mobile phase) at a low flow rate (e.g., 10 µL/min). This will create a stable, elevated baseline signal for your analyte.
-
Injection: Inject a blank, extracted matrix sample (e.g., a plasma sample prepared using your standard method but without the analyte or IS).
-
Analysis: Monitor the signal of the infused this compound. Any dip or "negative peak" in the stable baseline indicates a region where co-eluting matrix components are causing ion suppression.[6] You can then adjust your chromatographic method to ensure your analyte does not elute in these suppression zones.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mtc-usa.com [mtc-usa.com]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the UPLC-MS/MS Validation for 4-Hydroperoxy Cyclophosphamide Quantification
This guide provides a comprehensive overview of the validation of an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of 4-hydroperoxy cyclophosphamide (4-OHCP), a critical active metabolite of the anticancer prodrug cyclophosphamide. The use of a stable isotope-labeled internal standard, 4-hydroperoxy cyclophosphamide-d4 (4-OHCP-d4), ensures high accuracy and precision. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and sensitive analytical method for pharmacokinetic and therapeutic drug monitoring studies of cyclophosphamide.
Method Performance Comparison
The UPLC-MS/MS method detailed below offers significant advantages in terms of sensitivity, specificity, and throughput compared to older analytical techniques such as HPLC-UV. The use of mass spectrometric detection eliminates interferences from complex biological matrices, a common challenge in bioanalytical assays. The data presented in the following tables summarizes the key validation parameters of a state-of-the-art UPLC-MS/MS method, demonstrating its suitability for regulated bioanalysis.[1][2][3][4][5]
Table 1: Linearity and Sensitivity of the UPLC-MS/MS Method
| Analyte | Calibration Curve Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Cyclophosphamide (CP) | 5 - 60,000 | 5 |
| 4-Hydroxycyclophosphamide (4-OHCP) | 2.5 - 1,000 | 2.5 |
Data sourced from Harahap et al., 2022.[1][2][5]
Table 2: Accuracy and Precision of the UPLC-MS/MS Method for 4-OHCP
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 2.5 | 9.12 | 7.5 | -6.73% – 14.5% | -13.5% – 14.9% |
| Low (QCL) | 7.5 | 7.78 | 8.77 | -13.5% – 14.9% | -14.7% – 19.1% |
| Medium (QCM) | 400 | 6.16 | 6.94 | -3.05% – 10.1% | -11.8% – 12.6% |
| High (QCH) | 750 | 9.24 | 7.29 | -13.8% – 10.8% | -13.8% – 10.8% |
Data represents a summary of findings from Harahap et al., 2022 and demonstrates that the method meets the acceptance criteria set by the FDA and EMA.[1][3][4][5]
Experimental Protocols
The following sections detail the methodologies for the validated UPLC-MS/MS assay for the simultaneous quantification of cyclophosphamide and 4-hydroxycyclophosphamide.
Sample Preparation
Due to the instability of 4-hydroxycyclophosphamide, a derivatization step is essential immediately after sample collection.
-
Derivatization: To stabilize 4-OHCP, samples are treated with semicarbazide hydrochloride (SCZ) to form a stable 4-OHCP-SCZ derivative.[1][2]
-
Internal Standard Spiking: An appropriate volume of the internal standard solution (4-hydroxycyclophosphamide-d4) is added to the sample.
-
Protein Precipitation: Proteins are precipitated from the biological matrix (e.g., plasma, blood) using a mixture of methanol and acetonitrile.[6]
-
Centrifugation and Supernatant Transfer: The samples are centrifuged to pellet the precipitated proteins, and the supernatant containing the analytes is transferred for analysis.
UPLC Conditions
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm; 1.7 µm)[1][2][5]
-
Gradient Elution: A gradient elution program is employed to ensure optimal separation of the analytes.[1][2][5]
MS/MS Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1][2][3][4][5]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Visualizations
Cyclophosphamide Metabolic Pathway
The following diagram illustrates the metabolic activation of cyclophosphamide to its active cytotoxic metabolites.
Caption: Metabolic activation pathway of cyclophosphamide.
Experimental Workflow for UPLC-MS/MS Analysis
This diagram outlines the key steps in the analytical workflow for the quantification of 4-hydroxycyclophosphamide.
Caption: Experimental workflow for UPLC-MS/MS analysis.
Conclusion
The validated UPLC-MS/MS method using this compound as an internal standard provides a highly sensitive, specific, and reliable approach for the quantification of cyclophosphamide and its active metabolite, 4-hydroxycyclophosphamide, in biological matrices. The detailed protocol and performance data presented in this guide demonstrate its suitability for clinical and preclinical research, aiding in the optimization of cyclophosphamide therapy and the development of new drug formulations. This method adheres to the stringent validation requirements of regulatory agencies such as the FDA.[1][2][3][4][5][7]
References
- 1. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]
- 2. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholar.ui.ac.id [scholar.ui.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
Cross-Validation of Analytical Methods for Cyclophosphamide: A Comparative Guide to Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of cyclophosphamide, a widely used anticancer prodrug, and its active metabolite, 4-hydroxycyclophosphamide, is critical for therapeutic drug monitoring and pharmacokinetic studies. The choice of an appropriate internal standard is paramount for the reliability and robustness of bioanalytical methods. This guide provides a comparative analysis of analytical methods for cyclophosphamide, with a focus on the use of deuterated internal standards, particularly 4-Hydroperoxy Cyclophosphamide-d4 and its close analogue 4-hydroxycyclophosphamide-d4, against other alternatives.
Performance Comparison of Analytical Methods
The following table summarizes the performance characteristics of different UPLC-MS/MS methods for the quantification of cyclophosphamide (CP) and 4-hydroxycyclophosphamide (4-OHCP) using different internal standards. The data is compiled from various validation studies.
| Parameter | Method 1: Using 4-hydroxycyclophosphamide-d4 (4-OHCP-d4) | Method 2: Using Cyclophosphamide-d8 (CP-d8) |
| Analytes | Cyclophosphamide (CP) & 4-hydroxycyclophosphamide (4-OHCP) | Cyclophosphamide (CP) |
| Internal Standard | 4-hydroxycyclophosphamide-d4 (4-OHCP-d4) | Cyclophosphamide-d8 (CP-d8) |
| Instrumentation | UPLC-MS/MS | UPLC-MS/MS |
| Matrix | Dried Blood Spots (DBS) / Volumetric Absorptive Microsampling (VAMS) | Human Plasma |
| Lower Limit of Quantification (LLOQ) for CP | 5 - 10 ng/mL[1][2] | 20 ng/mL[3] |
| LLOQ for 4-OHCP | 2.5 - 5 ng/mL[1][2] | Not Applicable |
| Linearity Range for CP | 10 - 40,000 ng/mL[2] / 5 - 60,000 ng/mL[1] | 20 - 15,000 ng/mL[3] |
| Linearity Range for 4-OHCP | 5 - 4,000 ng/mL[2] / 2.5 - 1,000 ng/mL[1] | Not Applicable |
| Intra-day Precision (%CV) for CP | 4.19 - 9.91%[1] | 2.78 - 11.13%[3] |
| Inter-day Precision (%CV) for CP | 6.14 - 8.85%[1] | 2.82 - 10.70%[3] |
| Intra-day Accuracy (%bias) for CP | -13.4 to 13.9%[1] | Not explicitly stated |
| Inter-day Accuracy (%bias) for CP | -14.9 to 14.2%[1] | Not explicitly stated |
Experimental Protocols
Method 1: UPLC-MS/MS with 4-hydroxycyclophosphamide-d4
This method is designed for the simultaneous quantification of cyclophosphamide and 4-hydroxycyclophosphamide in small volume samples like Dried Blood Spots (DBS) or those collected via Volumetric Absorptive Microsampling (VAMS).
Sample Preparation (DBS):
-
Spot whole blood samples onto a DBS card.
-
For 4-OHCP stabilization, the card can be pre-spotted with semicarbazide solution.
-
Punch out the dried blood spot.
-
Add a solution of 4-OHCP-d4 in methanol to the punched spot.
-
Perform protein precipitation by adding methanol.
-
Vortex and centrifuge the sample.
-
Inject the supernatant into the UPLC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
UPLC Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[1]
-
Mobile Phase: A gradient of 0.01% formic acid in water and methanol[1].
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM)
Method 2: UPLC-MS/MS with Cyclophosphamide-d8
This method is tailored for the quantification of cyclophosphamide in human plasma.
Sample Preparation (Plasma):
-
Pipette a known volume of plasma into a tube.
-
Add the internal standard solution (Cyclophosphamide-d8).
-
Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) or protein precipitation.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject the reconstituted sample into the UPLC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
UPLC Column: A C18 column is typically used.
-
Mobile Phase: A gradient of mobile phases such as acetonitrile and water with additives like formic acid.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM)
Visualizing the Workflow and Metabolic Pathway
To better understand the experimental process and the metabolic activation of cyclophosphamide, the following diagrams are provided.
Caption: General experimental workflow for the bioanalysis of cyclophosphamide.
Caption: Simplified metabolic activation pathway of cyclophosphamide.
References
A Comparative Analysis of the Cytotoxic Properties of 4-Hydroperoxy Cyclophosphamide-d4 and its Non-Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic profiles of 4-Hydroperoxy Cyclophosphamide-d4 (4-HC-d4) and its non-deuterated counterpart, 4-Hydroperoxy Cyclophosphamide (4-HC). 4-HC is an active, pre-activated metabolite of the widely used chemotherapeutic agent cyclophosphamide. The introduction of deuterium in drug molecules, a process known as deuteration, has been explored as a strategy to favorably alter pharmacokinetic and metabolic profiles. This guide synthesizes available data to facilitate an objective comparison.
Executive Summary
Direct comparative studies on the cytotoxicity of this compound versus its non-deuterated form are not available in the current body of scientific literature. 4-HC-d4 is primarily available as a stable isotope-labeled internal standard for use in analytical and research settings, such as mass spectrometry-based assays, to ensure accurate quantification of the non-deuterated drug.
While quantitative cytotoxicity data for 4-HC-d4 is absent, this guide provides a comprehensive summary of the cytotoxic activity of the well-characterized, non-deuterated 4-Hydroperoxy Cyclophosphamide against various cancer cell lines. Furthermore, it details the experimental protocols commonly employed to assess its cytotoxicity and illustrates the key signaling pathways implicated in its mechanism of action. The potential impact of deuteration on the bioactivity of 4-HC will be discussed based on established principles of kinetic isotope effects.
Quantitative Cytotoxicity Data: 4-Hydroperoxy Cyclophosphamide (Non-Deuterated)
The following table summarizes the 50% inhibitory concentration (IC50) values of 4-Hydroperoxy Cyclophosphamide in a range of human cancer cell lines, as reported in peer-reviewed studies. These values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cell population.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| U87 | Glioblastoma | 15.67 ± 0.58 | [1][2] |
| T98 | Glioblastoma | 19.92 ± 1 | [1][2] |
Note: The absence of data for this compound in this table is due to the lack of published studies investigating its cytotoxic properties.
The Potential Impact of Deuteration
Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can influence the metabolic fate and pharmacological activity of a drug. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond. This phenomenon, known as the kinetic isotope effect, can lead to:
-
Altered Metabolism: If the deuterated position is a site of enzymatic metabolism (e.g., by cytochrome P450 enzymes), the rate of metabolism can be reduced. This may lead to a longer half-life and increased exposure of the parent drug.
-
Modified Toxicity: By altering the metabolic pathway, deuteration could potentially reduce the formation of toxic metabolites or, conversely, increase the concentration of the active parent drug, which might enhance its therapeutic effect or its toxicity.
In the context of 4-Hydroperoxy Cyclophosphamide, deuteration at the C4 position could potentially influence its conversion to downstream metabolites. However, without experimental data, the precise impact on its cytotoxic activity remains speculative.
Experimental Protocols
A detailed understanding of the methodologies used to assess cytotoxicity is crucial for the interpretation of results and the design of future experiments. The following section outlines a standard protocol for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Cell culture medium
-
96-well plates
-
Test compounds (4-Hydroperoxy Cyclophosphamide)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in dilute HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of 4-Hydroperoxy Cyclophosphamide in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways in 4-Hydroperoxy Cyclophosphamide-Induced Cytotoxicity
The cytotoxic effects of 4-Hydroperoxy Cyclophosphamide are mediated through the induction of apoptosis (programmed cell death). Several signaling pathways are involved in this process.
Experimental Workflow for Assessing Cytotoxicity
References
- 1. Cyclophosphamide stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclophosphamide stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Linearity and Precision of 4-Hydroperoxy Cyclophosphamide-d4 in Bioanalytical Assays
For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount. This guide provides a detailed comparison of the bioanalytical performance of 4-Hydroperoxy Cyclophosphamide-d4 (4-OHCP-d4), a deuterated internal standard for the active metabolite of Cyclophosphamide (CP). The focus is on two critical validation parameters: linearity and precision.
Cyclophosphamide is a widely used anticancer prodrug that is metabolized in the liver by cytochrome P450 enzymes into its active form, 4-hydroxycyclophosphamide (4-OHCP).[1] The therapeutic efficacy of cyclophosphamide is determined by the concentration of 4-OHCP.[1][2][3] Therefore, robust and validated bioanalytical methods are essential for pharmacokinetic studies and therapeutic drug monitoring. This guide summarizes experimental data from various studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of cyclophosphamide and 4-hydroxycyclophosphamide.
Linearity of 4-Hydroperoxy Cyclophosphamide Assays
Linearity in a bioanalytical method demonstrates that the response of the instrument is directly proportional to the concentration of the analyte over a specific range.[4] This is a critical parameter for ensuring accurate quantification. The following table summarizes the linearity data for 4-OHCP from various studies, which often employ 4-OHCP-d4 as an internal standard to ensure accuracy.
| Analyte | Matrix | Linear Range (ng/mL) | Correlation Coefficient (r²) | Method |
| 4-Hydroxycyclophosphamide | Human Plasma | 50 - 5000 | Not Specified | LC-MS/MS |
| 4-Hydroxycyclophosphamide | Dried Blood Spots | 5 - 4000 | Not Specified | UPLC-MS/MS |
| 4-Hydroxycyclophosphamide | Volumetric Absorptive Microsampling | 2.5 - 1000 | Not Specified | UPLC-MS/MS |
| Cyclophosphamide | Human Plasma | 200 - 40,000 | Not Specified | LC-MS/MS |
| Cyclophosphamide | Dried Blood Spots | 10 - 40,000 | Not Specified | UPLC-MS/MS |
| Cyclophosphamide | Volumetric Absorptive Microsampling | 5 - 60,000 | Not Specified | UPLC-MS/MS |
| Cyclophosphamide | Pharmaceutical Formulations | LOQ to 150% of target | 0.9987 - 0.9999 | HPLC |
| Cyclophosphamide | Reconstituted Solutions | Not Specified | 0.9999 | HPLC-DAD |
Precision of 4-Hydroperoxy Cyclophosphamide Assays
Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (%CV). Intra-day precision assesses precision within a single day, while inter-day precision evaluates it over several days. According to FDA and EMA guidelines, the %CV should not exceed 15% for quality control (QC) samples, and 20% for the lower limit of quantification (LLOQ).[5]
| Analyte | Matrix | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Method |
| 4-Hydroxycyclophosphamide | Volumetric Absorptive Microsampling | LLOQ, QCL, QCM, QCH | 6.16 - 9.24 | 6.94 - 9.12 | UPLC-MS/MS |
| Cyclophosphamide | Volumetric Absorptive Microsampling | LLOQ, QCL, QCM, QCH | 4.19 - 9.91 | 6.14 - 8.85 | UPLC-MS/MS |
| Cyclophosphamide | Reconstituted Solutions | Not Specified | 1.51 - 2.66 (Repeatability) | 0.22 - 4.59 (Intermediate) | HPLC-DAD |
The data indicates that the use of 4-OHCP-d4 as an internal standard in UPLC-MS/MS methods provides excellent precision for the quantification of 4-OHCP, with %CV values well within the accepted regulatory limits.[1][5]
Experimental Protocols
The following is a generalized experimental protocol based on the methodologies described in the cited literature for the quantification of 4-OHCP using 4-OHCP-d4 as an internal standard.
1. Sample Preparation:
-
Derivatization: Due to the instability of 4-OHCP in plasma, it is derivatized with semicarbazide immediately after sample collection.[6]
-
Protein Precipitation: Sample preparation is typically carried out by protein precipitation with a mixture of methanol and acetonitrile, containing the deuterated internal standard (4-OHCP-d4).[2][3][6]
-
Extraction for Microsampling: For volumetric absorptive microsampling (VAMS), the samples are extracted by protein precipitation after being absorbed onto the VAMS device.[1]
2. Chromatographic Separation:
-
Column: A C18 column, such as a Waters Acquity UPLC BEH C18 (2.1 x 100 mm; 1.7 µm), is commonly used for separation.[1]
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.01% formic acid and methanol is often employed.[1]
-
Flow Rate: A typical flow rate is 0.15 mL/min.[1]
3. Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI+) is used for detection.[1][2][3]
-
Monitoring Mode: Multiple reaction monitoring (MRM) is used to enhance selectivity and sensitivity.
-
MRM Transitions:
Visualizations
Cyclophosphamide Metabolic Pathway
Caption: Metabolic activation of Cyclophosphamide.
Bioanalytical Workflow for 4-OHCP Quantification
Caption: Experimental workflow for 4-OHCP bioanalysis.
Relationship Between Linearity and Precision
Caption: Interdependence of key bioanalytical validation parameters.
References
- 1. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholar.ui.ac.id [scholar.ui.ac.id]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Internal Standard Validation in LC-MS: Adhering to FDA Guidelines
For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalytical method validation, the choice and validation of an internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) assays are critical for ensuring data integrity and regulatory compliance. This guide provides a comprehensive comparison of internal standard strategies, aligning with the U.S. Food and Drug Administration (FDA) guidelines, and offers detailed experimental protocols to support robust method development.
The FDA, through its guidance documents, particularly the "M10 Bioanalytical Method Validation and Study Sample Analysis," emphasizes the importance of a well-characterized and consistently performing internal standard to compensate for the variability inherent in the bioanalytical process.[1] An ideal IS should mimic the analyte's behavior throughout sample preparation, chromatography, and ionization, thereby ensuring accurate and precise quantification.
Comparing Internal Standard Strategies: A Data-Driven Approach
The two primary types of internal standards used in LC-MS bioanalysis are stable isotope-labeled (SIL) internal standards and analog (structurally similar) internal standards. The choice between these strategies can significantly impact assay performance.
Table 1: Quantitative Comparison of SIL and Analog Internal Standards
| Performance Parameter | Stable Isotope-Labeled (SIL) IS | Analog IS | Key Considerations & FDA Perspective |
| Co-elution with Analyte | Typically co-elutes | May have different retention times | FDA guidance implicitly favors SIL-IS due to their ability to better compensate for matrix effects that can vary across the chromatographic peak. |
| Ionization Efficiency | Nearly identical to the analyte | Can differ significantly from the analyte | SIL-IS is more likely to experience the same degree of ion suppression or enhancement as the analyte, leading to more accurate results.[2] |
| Extraction Recovery | Very similar to the analyte | May differ due to structural differences | A well-chosen analog should have similar physicochemical properties to the analyte to ensure comparable extraction efficiency. |
| Precision (%CV) | Generally ≤ 15% | Can be > 15% | In a comparative study for the quantification of everolimus, both a SIL-IS (everolimus-d4) and an analog IS showed acceptable precision (total CV% of 4.3%-7.2%), though the SIL-IS offered a better slope in comparison to an independent method.[3] |
| Accuracy (%Bias) | Typically within ± 15% | Can exhibit greater bias | A study comparing a SIL-IS and an analog for an anticancer drug demonstrated a significant improvement in accuracy and precision with the SIL-IS.[4][5] |
| Potential for Crosstalk | Minimal with sufficient mass difference (ideally ≥ 4 Da) | None | The isotopic purity of the SIL-IS must be confirmed to avoid interference with the analyte quantification.[2] |
| Availability and Cost | Can be expensive and have long synthesis lead times | Generally more readily available and less expensive | The FDA recognizes the challenges in obtaining SIL-IS, particularly in early development, and allows for the use of well-justified analog IS. |
Experimental Protocols for Internal Standard Validation
A robust validation of the internal standard is a cornerstone of a successful bioanalytical method submission. The following protocols outline the key experiments required by the FDA.
Internal Standard Selection and Purity Check
Objective: To select an appropriate internal standard and verify its purity.
Methodology:
-
Selection:
-
Preferred: A stable isotope-labeled version of the analyte (e.g., ¹³C, ¹⁵N, ²H).
-
Alternative: A structural analog with similar physicochemical properties (pKa, logP) and chromatographic behavior.
-
-
Purity Assessment:
-
Analyze a concentrated solution of the IS using the LC-MS method.
-
Monitor the mass transition of the analyte to ensure the absence of the analyte as an impurity in the IS.
-
The response of the analyte in the IS solution should be less than 5% of the analyte response at the Lower Limit of Quantification (LLOQ).
-
Evaluation of Internal Standard Response Variability
Objective: To assess the consistency of the IS response across the analytical run.
Methodology:
-
Prepare calibration standards, quality control (QC) samples, and blank matrix samples.
-
Add a constant concentration of the IS to all samples (except the double blank).
-
Analyze the samples and plot the IS response for each injection.
-
Acceptance Criteria: The FDA's Q&A guidance on IS response emphasizes monitoring for trends and systemic variability rather than setting strict numerical limits. Any significant or systematic variation in the IS response should be investigated to determine the root cause and its impact on data accuracy.
Matrix Effect Evaluation
Objective: To assess the influence of the biological matrix on the ionization of the analyte and the IS.
Methodology:
-
Prepare three sets of samples:
-
Set A: Analyte and IS spiked into the mobile phase.
-
Set B: Analyte and IS spiked into extracted blank matrix.
-
Set C: Blank matrix extracted, then analyte and IS spiked into the final extract.
-
-
Calculate the matrix factor (MF) for both the analyte and the IS: MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix).
-
Calculate the IS-normalized MF.
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across different lots of matrix should be ≤15%.
Recovery Assessment
Objective: To determine the extraction efficiency of the analyte and the IS.
Methodology:
-
Prepare two sets of samples at three concentration levels (low, medium, and high QC):
-
Set 1: Analyte and IS spiked into the biological matrix before extraction.
-
Set 2: Blank matrix extracted, and the analyte and IS spiked into the post-extraction solvent.
-
-
Calculate the recovery for both the analyte and the IS: Recovery (%) = (Peak Area of Extracted Sample / Peak Area of Post-Extracted Spiked Sample) * 100.
-
Acceptance Criteria: While 100% recovery is not required, it should be consistent and reproducible. The recovery of the IS should be comparable to that of the analyte.[5]
Visualizing the Workflow and Decision-Making Process
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and logical relationships in internal standard validation.
Caption: Workflow for the selection and initial validation of an internal standard.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
Comparative Efficacy of 4-Hydroperoxycyclophosphamide and 4-Hydroperoxyifosfamide in Leukemia Cells: A Research Guide
This guide provides a comparative analysis of the in vitro efficacy of two oxazaphosphorine alkylating agents, 4-Hydroperoxycyclophosphamide (4-HC) and 4-hydroperoxyifosfamide (4-HI), in leukemia cells. Both are active metabolites of the widely used chemotherapeutic drugs cyclophosphamide and ifosfamide, respectively. This comparison is intended for researchers, scientists, and professionals in drug development, offering a concise overview of their cytotoxic and apoptotic effects, supported by experimental data.
Executive Summary
In vitro studies directly comparing 4-Hydroperoxycyclophosphamide (4-HC) and 4-hydroperoxyifosfamide (4-HI) in human leukemia cell lines indicate that 4-HC is the more potent of the two agents.[1][2] Research has shown that 4-HC exhibits greater cytotoxicity against leukemia cells compared to 4-HI.[1][2] Both compounds induce cell death primarily through apoptosis and necrosis.[1][2] The sensitivity to these agents can vary between different leukemia cell lines, with lymphoblastic leukemia cells (MOLT-4) showing greater sensitivity than myeloblastic leukemia cells (ML-1).[1][2]
Data Presentation: Comparative Cytotoxicity and Apoptosis
The following tables summarize the quantitative data on the effects of 4-HC and 4-HI on cell viability and apoptosis induction in the human acute lymphoblastic leukemia cell line MOLT-4 and the human acute myeloblastic leukemia cell line ML-1 after 24 hours of treatment. Data is extracted from a key comparative study by Stanczyk et al. (2017).
Table 1: Effect of 4-HC and 4-HI on the Viability of MOLT-4 and ML-1 Leukemia Cells
| Treatment Concentration (µM) | % Viable MOLT-4 Cells (4-HC) | % Viable MOLT-4 Cells (4-HI) | % Viable ML-1 Cells (4-HC) | % Viable ML-1 Cells (4-HI) |
| Control | ~95% | ~95% | ~95% | ~95% |
| 1 | ~70% | ~85% | ~90% | ~90% |
| 10 | ~30% | ~60% | ~70% | ~80% |
| 100 | <10% | ~20% | ~40% | ~60% |
Table 2: Induction of Apoptosis and Necrosis in MOLT-4 and ML-1 Cells by 4-HC and 4-HI
| Treatment Concentration (µM) | % Apoptotic/Necrotic MOLT-4 Cells (4-HC) | % Apoptotic/Necrotic MOLT-4 Cells (4-HI) | % Apoptotic/Necrotic ML-1 Cells (4-HC) | % Apoptotic/Necrotic ML-1 Cells (4-HI) |
| 1 | ~25% | ~15% | ~10% | ~10% |
| 10 | ~65% | ~35% | ~25% | ~15% |
| 100 | >90% | ~75% | ~55% | ~35% |
Experimental Protocols
The data presented above is based on the following key experimental methodologies:
1. Cell Culture: Human acute lymphoblastic leukemia MOLT-4 and human acute myeloblastic leukemia ML-1 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified atmosphere at 37°C with 5% CO2.
2. Cell Viability Assay (Fluorescein Diacetate and Propidium Iodide Staining): Cell viability was assessed using flow cytometry with fluorescein diacetate (FDA) and propidium iodide (PI) staining. FDA stains viable cells green, while PI stains non-viable cells red. Following a 24-hour incubation with varying concentrations of 4-HC or 4-HI, cells were washed and stained with FDA and PI. The percentages of viable and non-viable cells were then quantified using a flow cytometer.
3. Apoptosis Assay (Annexin V and Propidium Iodide Staining): The induction of apoptosis was determined by flow cytometry using an Annexin V-FITC and propidium iodide (PI) apoptosis detection kit. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI stains late apoptotic and necrotic cells. After treatment, cells were washed, resuspended in binding buffer, and stained with Annexin V-FITC and PI before analysis by flow cytometry.
4. Caspase Activity Assays: The activation of caspases, key mediators of apoptosis, was measured using specific fluorescent substrates for caspase-3/7, caspase-8, and caspase-9 via flow cytometry.[1] Following drug treatment, cells were incubated with the respective fluorescent caspase substrate and analyzed for fluorescence intensity, indicating caspase activation.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the comparative analysis of 4-HC and 4-HI in leukemia cells.
Caption: Experimental workflow for comparing the in vitro efficacy of 4-HC and 4-HI.
Signaling Pathways
The diagram below outlines the proposed signaling pathways through which 4-HC and 4-HI induce apoptosis in leukemia cells. As alkylating agents, they primarily cause DNA damage, which triggers downstream apoptotic signaling.
Caption: Signaling pathways for 4-HC and 4-HI-induced apoptosis in leukemia cells.
References
A Researcher's Guide to Assessing the Isotopic Purity of 4-Hydroperoxy Cyclophosphamide-d4
For researchers in drug development and related scientific fields, the accurate quantification of cyclophosphamide and its metabolites is critical. 4-Hydroperoxy Cyclophosphamide-d4, a deuterated analog of a key active metabolite, serves as an essential internal standard in mass spectrometry-based bioanalysis. Its isotopic purity is paramount for reliable and reproducible results. This guide provides a comprehensive comparison of commercially available this compound, details experimental protocols for purity assessment, and explores alternative internal standards.
Comparative Analysis of Commercially Available this compound
The isotopic purity of a deuterated standard directly impacts the accuracy of quantitative analyses. While an exhaustive head-to-head comparison with batch-specific data from all vendors is challenging to compile from publicly available information, data from prominent suppliers offer valuable insights into the expected quality.
| Vendor | Product | Stated Purity/Isotopic Enrichment |
| MedChemExpress | This compound | >95.0% |
| Santa Cruz Biotechnology | 4-Hydroperoxy Cyclophosphamide | ≥95% (for the non-deuterated form) |
| LGC Standards | This compound | Certificate of Analysis available upon request |
| Cayman Chemical | Cyclophosphamide-d4 | ≥99% deuterated forms (d1-d4) |
Note: The stated purity for Santa Cruz Biotechnology's product refers to the non-deuterated form, which can be indicative of the chemical purity of their deuterated analog. Cayman Chemical's high enrichment for the parent drug, Cyclophosphamide-d4, suggests a high likelihood of similar quality for its metabolites. Researchers are strongly encouraged to request lot-specific Certificates of Analysis from any vendor to obtain precise isotopic distribution data (i.e., the percentage of d0, d1, d2, d3, and d4 species).
Alternative Deuterated Internal Standards
Beyond this compound, other deuterated analogs of cyclophosphamide and its metabolites are utilized as internal standards. The choice of internal standard often depends on the specific analytical method and the metabolites being quantified.
| Alternative Internal Standard | Typical Application | Reported Isotopic Purity |
| Cyclophosphamide-d4 | Quantification of the parent drug, cyclophosphamide. | ≥99% deuterated forms (d1-d4) (Cayman Chemical) |
| 4-Hydroxycyclophosphamide-d4 | Quantification of the primary active metabolite, 4-hydroxycyclophosphamide.[1][2] | Purity often stated as >95% by vendors like MedChemExpress. |
The selection of an appropriate internal standard should be based on its ability to mimic the analytical behavior of the analyte of interest, including extraction recovery and ionization efficiency, while being sufficiently mass-resolved.
Experimental Protocols for Isotopic Purity Assessment
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (LC-HRMS) Method
Liquid chromatography coupled with high-resolution mass spectrometry is a powerful tool for assessing isotopic enrichment.[3][4]
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is suitable for the separation of cyclophosphamide and its metabolites.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan mode with high resolution (>60,000).
-
Mass Range: A range that encompasses the masses of the unlabeled and all deuterated isotopologues (e.g., m/z 250-350).
Data Analysis:
-
Acquire the full scan mass spectrum of the this compound standard.
-
Extract the ion chromatograms for the unlabeled (d0) and all deuterated (d1, d2, d3, d4) forms of the protonated molecule [M+H]+.
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
The isotopic purity is typically reported as the percentage of the desired deuterated form (d4).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the position of deuterium labeling and to quantify isotopic purity. Both ¹H and ³¹P NMR can be employed.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve a known amount of the this compound in a suitable deuterated solvent (e.g., DMSO-d6).
¹H NMR Analysis:
-
Acquire the ¹H NMR spectrum.
-
The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms successful labeling.
-
Integration of the remaining proton signals relative to a known internal standard can provide an estimate of chemical purity.
³¹P NMR Analysis:
-
Acquire the ³¹P NMR spectrum.
-
A single peak is expected for the phosphorus atom in the cyclophosphamide ring.
-
The chemical shift can confirm the identity of the compound.
Visualizing the Workflow and Metabolic Pathway
To aid in understanding the experimental process and the metabolic context, the following diagrams are provided.
By carefully selecting a high-purity deuterated internal standard and employing rigorous analytical methods for its characterization, researchers can ensure the accuracy and reliability of their quantitative studies involving cyclophosphamide and its metabolites. This guide serves as a foundational resource to aid in these critical assessments.
References
- 1. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholar.ui.ac.id [scholar.ui.ac.id]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling 4-Hydroperoxy Cyclophosphamide-d4
For researchers, scientists, and professionals in drug development, the safe handling of cytotoxic compounds like 4-Hydroperoxy Cyclophosphamide-d4 is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to ensure the well-being of laboratory personnel and the integrity of research. This compound is a deuterated active metabolite of cyclophosphamide, an antineoplastic agent.[1][2][3][4] Due to its cytotoxic nature, it is classified as a hazardous substance and requires stringent handling protocols.[5][6]
Operational Plan: Safe Handling and Personal Protective Equipment (PPE)
A comprehensive operational plan is critical to minimize exposure risk. The primary routes of exposure to cytotoxic drugs are inhalation, dermal absorption, and accidental injection.[6] Therefore, all handling of this compound, including weighing and solution preparation, must be conducted within a certified Class II Type B biological safety cabinet (BSC) or a fume hood to mitigate the risk of aerosol generation.[6]
Personal Protective Equipment (PPE) is the final and most critical barrier between the researcher and the hazardous agent. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Powder-free nitrile, neoprene, or polyurethane gloves compliant with ASTM D6978-05 standard.[7][8] Double gloving is recommended. | Prevents dermal absorption of the cytotoxic agent. Vinyl gloves are not suitable.[7] |
| Gown | Disposable, fluid-resistant gown with long sleeves and closed front. | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety goggles with side shields or a full-face shield.[7][9] | Protects eyes from splashes of the chemical. |
| Respiratory Protection | A fit-tested N95 or N100 respirator should be used when there is a risk of generating airborne particles or aerosols.[7] | Prevents inhalation of the hazardous substance. |
| Shoe Covers | Disposable shoe covers. | Prevents the spread of contamination outside the designated handling area. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting. This workflow is designed to minimize the risk of exposure and ensure proper disposal of all contaminated materials.
Caption: This diagram illustrates the procedural workflow for the safe handling of this compound, from preparation to disposal.
Disposal Plan: Managing Cytotoxic Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste generated from handling this compound must be treated as hazardous cytotoxic waste.[6][7]
Waste Segregation and Disposal Procedures:
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of as hazardous chemical waste in a designated, sealed, and clearly labeled container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, puncture-resistant, and leak-proof cytotoxic waste container.[7] |
| Contaminated PPE (gloves, gown, etc.) | Double-bag in clearly labeled cytotoxic waste bags.[6] |
| Sharps (e.g., needles, syringes) | Dispose of immediately in a designated, puncture-proof sharps container for cytotoxic waste.[7] |
| Spill Cleanup Materials | All materials used to clean up spills must be disposed of as cytotoxic waste.[10] |
All cytotoxic waste containers must be clearly labeled with the cytotoxic hazard symbol.[7] Follow institutional and local regulations for the final disposal of hazardous chemical waste.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and mitigate exposure risks.
Spill Response Protocol:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Full PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Contain the Spill: Use a chemical spill kit to absorb the spilled material. Work from the outside of the spill inwards.
-
Decontaminate the Area: After absorbing the spill, decontaminate the surface with an appropriate cleaning agent (e.g., detergent solution followed by a thorough rinse).[6]
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as cytotoxic waste.[10]
-
Report the Incident: Report the spill to the laboratory supervisor and the institutional safety office.
By adhering to these stringent safety and logistical protocols, researchers can minimize the risks associated with handling this compound, ensuring a safe laboratory environment for all personnel.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. hse.gov.uk [hse.gov.uk]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Handling cytotoxic material [cleanroomtechnology.com]
- 9. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 10. ipservices.care [ipservices.care]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
